Estrone-13C2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
272.35 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i10+1,12+1 |
InChI Key |
DNXHEGUUPJUMQT-PXHNKYMJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=C[13C](=[13CH]4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
Estrone-13C2: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Internal Standard in Bioanalysis
Estrone-13C2 is a stable isotope-labeled form of estrone, a naturally occurring estrogen. In this isotopologue, two carbon atoms in the estrone molecule are replaced with the heavier, non-radioactive carbon-13 isotope. This subtle but critical modification makes this compound an indispensable tool in analytical chemistry, particularly for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis. Its primary and most crucial application is as an internal standard for the accurate measurement of estrone, and often concurrently estradiol, in complex biological matrices such as serum and plasma.
The Core Utility: An Internal Standard in Mass Spectrometry
The fundamental principle behind the use of this compound lies in its near-identical chemical and physical properties to the endogenous (unlabeled) estrone.[1][2] This similarity ensures that it behaves in the same manner as the target analyte during the entire analytical process, including extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished from the native estrone by a mass spectrometer.
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a known amount of this compound is added to a biological sample at the beginning of the workflow.[3] It then co-elutes with the endogenous estrone from the liquid chromatography column. By comparing the signal intensity of the analyte (estrone) to that of the internal standard (this compound), precise and accurate quantification can be achieved. This ratiometric measurement effectively corrects for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement, thereby significantly improving the reliability and reproducibility of the results.[4][5]
Quantitative Data from LC-MS/MS Methods
The following table summarizes key quantitative parameters from various published LC-MS/MS methods that employ isotopically labeled estrone as an internal standard for the analysis of estrone (E1) and estradiol (E2).
| Analyte(s) | Lower Limit of Quantitation (LLOQ) | Linearity Range | Biological Matrix | Internal Standard(s) Used | Reference |
| Estrone (E1) and Estradiol (E2) | E1: 0.3 pmol/L (0.07 pg/mL) | E1: 1.7 - 143 pmol/L | Serum | ¹³C₃-E1, ¹³C₃-E2 | |
| E2: 0.6 pmol/L (0.16 pg/mL) | E2: 1.7 - 153 pmol/L | ||||
| Estrone (E1) and Estradiol (E2) | E1: 3.8 pg/mL | E1: 3.8 - 1000.9 pg/mL | Serum | E2-d5 | |
| E2: 3.7 pg/mL | E2: 3.7 - 993.1 pg/mL | ||||
| Estrone (E1) and Estradiol (E2) | E1: 2 pg/mL | Not Specified | Human Plasma | Not Specified | |
| E2: 5 pg/mL | |||||
| Estrone (E1) and Estradiol (E2) | E1: 2.6 pg/mL | 2.6 - 625 pg/mL | Serum | ¹³C labeled internal standard | |
| E2: 2.6 pg/mL | |||||
| Estrone (E1) and Estradiol (E2) | E1: 2 pg/mL | Not Specified | Human Serum | Estrone-¹³C₃, Estradiol-d5 | |
| E2: 2 pg/mL |
Generalized Experimental Protocol for Estrone Quantification
The following is a generalized experimental protocol for the quantification of estrone in human serum using this compound as an internal standard, based on common methodologies described in the literature.
1. Sample Preparation:
-
Aliquoting: Transfer a precise volume (e.g., 200-500 µL) of serum, calibrators, or quality control samples into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of a working solution of this compound (concentration will depend on the expected analyte concentration range) to each tube.
-
Protein Precipitation/Extraction:
-
Liquid-Liquid Extraction (LLE): Add an organic solvent mixture (e.g., hexane:methyl-tert-butyl ether) to the samples. Vortex vigorously to ensure thorough mixing and extraction of the steroids into the organic phase. Centrifuge to separate the layers and transfer the organic supernatant to a new tube.
-
Solid-Phase Extraction (SPE): Alternatively, load the sample onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances, then elute the estrogens with an appropriate solvent.
-
-
Evaporation: Evaporate the solvent from the extracted samples to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18 reverse-phase). The mobile phase composition and gradient are optimized to achieve chromatographic separation of estrone from other endogenous compounds.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, typically operating in negative electrospray ionization (ESI) mode. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both estrone and this compound.
-
Example Transitions (illustrative):
-
Estrone (E1): e.g., m/z 269.2 → 145.0
-
This compound (Internal Standard): e.g., m/z 271.2 → 145.0
-
-
-
Data Analysis: The peak areas for the MRM transitions of both the analyte (estrone) and the internal standard (this compound) are integrated. The ratio of the analyte peak area to the internal standard peak area is calculated. This ratio is then used to determine the concentration of estrone in the original sample by comparing it to a calibration curve constructed using known concentrations of estrone and a constant concentration of the internal standard.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of this compound for quantitative analysis.
Caption: Workflow for bioanalysis using an internal standard.
References
- 1. waters.com [waters.com]
- 2. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 3. Simultaneous Quantitation of Estradiol and Estrone in Serum Using Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
The Principle and Application of Estrone-13C2 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of using Estrone-13C2 as an internal standard in bioanalytical methods. The focus is on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of estrone in various biological matrices. This document details the core principles, experimental protocols, and data presentation to support researchers in developing and validating robust analytical methods.
Core Principle: Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This technique is considered the gold standard for quantitative analysis due to its high accuracy and precision.[1][2] A known amount of the stable isotope-labeled (SIL) internal standard, this compound, is added to the sample at the beginning of the analytical process.
Why this compound is an Ideal Internal Standard:
-
Physicochemical Similarity: this compound is chemically identical to the analyte, estrone, with the only difference being the presence of two carbon-13 isotopes. This ensures that it behaves identically during sample extraction, derivatization (if any), chromatography, and ionization in the mass spectrometer.
-
Co-elution: Due to its identical chemical structure, this compound co-elutes with the unlabeled estrone during liquid chromatography. This is a significant advantage over other types of internal standards, such as deuterated standards, which can sometimes exhibit slight chromatographic shifts.
-
Correction for Matrix Effects and Variability: Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and reproducible results.[1][2]
-
Mass Differentiation: The mass difference between estrone and this compound allows for their simultaneous detection and differentiation by the mass spectrometer.
The most common commercially available form of this compound is Estrone-3,4-¹³C₂ , where the two carbon-13 atoms are located at positions 3 and 4 of the A-ring of the steroid structure.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from bioanalytical methods for estrone using a ¹³C-labeled internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: Typical Method Validation Parameters for Estrone Quantification using ¹³C-Labeled Internal Standard
| Parameter | Typical Acceptance Criteria | Representative Value |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision (CV) ≤ 20% | 0.3 - 5.0 pg/mL[1] |
| Upper Limit of Quantitation (ULOQ) | Accuracy within ±15%; Precision (CV) ≤ 15% | 1000 - 10,000 pg/mL |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Intra-assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-assay Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent, precise, and reproducible | 85 - 105% |
| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 | Within acceptable range |
Table 2: Representative LC-MS/MS Parameters for Estrone and Estrone-¹³C₂
| Parameter | Estrone | Estrone-¹³C₂ |
| Precursor Ion (m/z) | 269.2 | 271.2 |
| Product Ion 1 (m/z) | 145.1 | 147.1 |
| Product Ion 2 (m/z) | 143.1 | 145.1 |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving the quantification of estrone in human serum using Estrone-3,4-¹³C₂ as an internal standard.
Materials and Reagents
-
Estrone certified reference standard
-
Estrone-3,4-¹³C₂ internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium fluoride (for mobile phase modification)
-
Human serum (blank and study samples)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 200 µL of serum sample, add 20 µL of Estrone-3,4-¹³C₂ working solution (e.g., at 500 pg/mL in methanol). Vortex briefly.
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the layers.
-
Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition. Vortex to ensure complete dissolution.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or 0.2 mM ammonium fluoride.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Heated Electrospray Ionization (HESI) in negative ion mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Transitions: Monitor the transitions specified in Table 2.
-
Instrument Settings: Optimize source and collision gas pressures, temperatures, and voltages according to the specific mass spectrometer manufacturer's recommendations.
-
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10). The validation should assess selectivity, specificity, LLOQ, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of estrone using this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Caption: The principle of isotope dilution, where the ratio of analyte to internal standard remains constant throughout the analytical process.
Simplified Metabolic Pathway of Estrone
Caption: A simplified diagram of the major metabolic pathways of estrone in the human body.
References
An In-depth Technical Guide to the Isotopic Purity of Estrone-13C2 for Mass Spectrometry
Introduction
Estrone (E1) is a significant estrogenic hormone involved in numerous physiological processes.[1][2] In quantitative bioanalysis, particularly in endocrinology research, clinical diagnostics, and pharmaceutical development, the use of stable isotope-labeled internal standards is the gold standard for mass spectrometry (MS)-based assays.[][4] Estrone-13C2, a stable isotope-labeled version of estrone, serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS).[4] Its chemical properties are nearly identical to the endogenous analyte, allowing it to account for variations during sample preparation and instrument analysis. The accuracy of quantification, however, is fundamentally dependent on the isotopic and chemical purity of the labeled standard. This guide provides a detailed overview of the core principles, quantitative specifications, and analytical methodologies for assessing and utilizing this compound in mass spectrometry.
Core Principles of Isotopic Purity
Isotopic purity, or isotopic enrichment, refers to the percentage of a molecule that contains the intended stable isotope(s) at the specified positions. For this compound, this means quantifying the proportion of molecules that contain two ¹³C atoms versus those with zero, one, or more than two ¹³C atoms, as well as the natural abundance of isotopes of other elements (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O) in the rest of the molecule.
High isotopic purity is critical for several reasons:
-
Accuracy: In isotope dilution mass spectrometry, the calculation of the unknown concentration of the natural analyte relies on a precise, known concentration and purity of the labeled internal standard.
-
Sensitivity: Impurities, particularly the presence of the unlabeled (M+0) analyte in the isotopic standard, can elevate the background signal, thereby increasing the limit of quantification (LOQ).
-
Specificity: A well-characterized isotopic distribution prevents cross-talk or signal overlap between the analyte and the internal standard, ensuring unambiguous detection.
The mass isotopologue distribution (MID) describes the fractional abundance of each isotopologue (molecules differing only in their isotopic composition) for a given compound. Accurate determination of the MID is essential for validating the purity of an isotopic standard.
Quantitative Specifications of this compound
Commercially available this compound standards are supplied with a certificate of analysis detailing their chemical and isotopic purity. These specifications are crucial for researchers to establish accurate and reliable quantitative assays. Below is a summary of typical specifications for this compound.
| Parameter | Specification | Description | Source(s) |
| Product Name | Estrone (3,4-¹³C₂) | Estrone labeled with two ¹³C atoms at positions 3 and 4. | |
| Molecular Formula | ¹³C₂¹²C₁₆H₂₂O₂ | The molecular formula indicating the presence of two ¹³C atoms. | |
| Molecular Weight | 272.33 - 272.35 g/mol | The molecular weight reflecting the heavier carbon isotopes. | |
| Isotopic Purity | 90% - 99% | Represents the atom percent excess of ¹³C at the labeled positions. | |
| Chemical Purity | ≥97% | The percentage of the material that is the specified chemical compound (Estrone-¹³C₂). | |
| CAS Number (Labeled) | 82938-06-5 | The unique registry number for the labeled compound. |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of this compound by LC-MS
This protocol outlines a general method for verifying the isotopic purity of an this compound standard using high-resolution mass spectrometry (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.
1. Materials and Reagents:
-
This compound standard
-
Unlabeled Estrone reference standard (for comparison)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Calibrated analytical balance and volumetric flasks
2. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
Separately, prepare a solution of unlabeled Estrone at a similar concentration to analyze its natural isotopic abundance pattern.
3. LC-MS/MS System and Conditions:
-
UHPLC System: A system capable of sharp, reproducible peaks (e.g., Thermo Scientific Vanquish, Waters ACQUITY).
-
Column: A reversed-phase column suitable for steroid analysis, such as a C18 or Biphenyl column (e.g., Accucore RP-MS, 2.6 µm, 50 x 2.1 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) + 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation from any potential impurities. (e.g., 30% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Ionization Mode: Heated Electrospray Ionization (HESI), positive or negative ion mode.
-
Data Acquisition: Full scan mode with high resolution (>60,000) to resolve isotopic peaks.
4. Data Analysis:
-
Acquire the full scan mass spectrum for the unlabeled estrone standard. This provides the natural isotopic distribution (M+0, M+1, M+2, etc.) arising from the natural abundance of ¹³C, ¹⁷O, and ¹⁸O.
-
Acquire the full scan mass spectrum for the this compound standard.
-
Identify the mass cluster corresponding to this compound (expected m/z ~272.17 for [M+H]⁺).
-
Measure the observed intensities of the isotopologue peaks (M, M+1, M+2, etc., where M is the monoisotopic mass of the unlabeled compound). For this compound, the primary peak will be M+2.
-
Correct the observed intensities of the labeled compound's isotopologue distribution by subtracting the contribution from the natural isotopic abundance of the unlabeled compound.
-
Calculate the isotopic purity (enrichment) as the ratio of the corrected intensity of the target isotopologue (M+2) to the sum of corrected intensities of all relevant isotopologues (M+0, M+1, M+2, etc.).
Protocol 2: Quantification of Endogenous Estrone in Serum via Isotope Dilution
This protocol describes a typical workflow for using this compound as an internal standard (IS) to quantify endogenous estrone in human serum.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of serum sample, calibrator, or quality control sample into a clean tube.
-
Add a known amount of this compound internal standard solution (e.g., 20 µL of a 1 ng/mL solution).
-
Vortex briefly to mix.
-
Add 3 mL of an extraction solvent (e.g., methyl tert-butyl ether, MTBE).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Freeze the sample to solidify the aqueous layer and decant the organic layer into a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 30% methanol in water).
2. LC-MS/MS Analysis:
-
System: A sensitive triple quadrupole mass spectrometer is typically used for this application.
-
Ionization Mode: HESI or APCI.
-
Acquisition Mode: Selected Reaction Monitoring (SRM). Monitor at least two transitions for both the analyte and the internal standard to ensure specificity.
-
Estrone (Analyte): e.g., Q1: 271.2 → Q3: 145.1 (quantifier), Q1: 271.2 → Q3: 183.1 (qualifier)
-
This compound (IS): e.g., Q1: 273.2 → Q3: 147.1 (quantifier), Q1: 273.2 → Q3: 185.1 (qualifier)
-
-
LC Conditions: Use chromatographic conditions similar to Protocol 1, optimized for baseline separation of estrone from other isomers like estradiol.
3. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the known concentrations of the calibrators.
-
Perform a linear regression analysis on the calibration curve.
-
For unknown samples, determine the peak area ratio and use the regression equation from the calibration curve to calculate the concentration of endogenous estrone.
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes involved in assessing and utilizing this compound.
References
storage and stability of Estrone-13C2 solutions
An In-Depth Technical Guide on the Storage and Stability of Estrone-13C₂ Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of Estrone-13C₂ solutions, an essential isotopically labeled standard in clinical mass spectrometry, metabolism studies, and environmental analysis. Proper handling and storage of these solutions are paramount to ensure the accuracy and reliability of experimental results.
General Storage Recommendations
Estrone-13C₂, whether in solid form or in solution, requires specific storage conditions to minimize degradation. The stability of the compound is influenced by factors such as temperature, light, and the solvent used.
Solid Form: As a crystalline solid, Estrone-13C₂ is generally stable when stored at -20°C. It is crucial to protect it from light and moisture to prevent degradation.
Solutions: For solutions of Estrone-13C₂, the storage conditions are dependent on the solvent. Methanol and DMSO are common solvents for preparing stock solutions.
-
Methanol Solutions: Certified reference solutions of Estrone-13C₂ in methanol are typically stored in a freezer at -20°C and protected from light.
-
DMSO Solutions: When dissolved in DMSO, Estrone-13C₂ powder is stable for up to 2 years at -20°C. In solution, it is recommended to store it at -80°C for long-term stability (up to 6 months), while for short-term storage (up to 2 weeks), 4°C is acceptable.[1] Repeated freeze-thaw cycles should be avoided as they can impact the stability of the solution.
Aqueous solutions of estrone are not recommended for storage for more than one day due to its limited solubility and potential for degradation.[2]
Quantitative Stability Data
The stability of estrogen solutions is a critical factor in clinical and research laboratories. While specific long-term stability data for Estrone-13C₂ solutions in various organic solvents is not extensively published in peer-reviewed literature, data from related estrogen compounds and analytical standards provide valuable insights. The following tables summarize the stability of estrone and estradiol under different conditions.
Table 1: Stability of Estrone in Human Serum
| Storage Condition | Duration | Analyte | Stability |
| 4°C | Up to 7 days | Estrone | Stable |
| -80°C | Multiple | Estrone | Stable through 5 freeze-thaw cycles |
Source: Adapted from a study on the development and validation of an LC-MS/MS method for estrone and 17-β estradiol in serum.
Table 2: Stability of Estrone and Estradiol Stock Solutions
| Storage Condition | Duration | Analytes | Stability (% of initial concentration) |
| Room Temperature | 7 hours | Estradiol | 97.15% |
| Room Temperature | 7 hours | Estrone | 99.15% |
Source: Adapted from a study on the simultaneous quantitation of Estradiol and Estrone in human plasma by LC-MS/MS.[3]
Experimental Protocol for Stability Assessment of Estrone-13C₂ Solutions
This section outlines a typical protocol for conducting a stability study of an Estrone-13C₂ solution. The primary analytical technique for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
3.1. Objective
To evaluate the stability of a 100 µg/mL Estrone-13C₂ solution in methanol under various storage conditions (e.g., -20°C, 4°C, and room temperature) over a defined period.
3.2. Materials
-
Estrone-13C₂ certified reference material
-
LC-MS grade methanol
-
Calibrated volumetric flasks and pipettes
-
Amber glass vials with Teflon-lined caps
-
LC-MS/MS system
3.3. Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Accurately prepare a 100 µg/mL stock solution of Estrone-13C₂ in methanol.
-
Working Standard Preparation: Prepare a series of working standards by diluting the stock solution with methanol to cover a linear dynamic range suitable for the LC-MS/MS instrument (e.g., 1 pg/mL to 1000 pg/mL).
3.4. Stability Study Design
-
Time Points: Define the time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
Storage Conditions: Aliquot the stock solution into amber glass vials and store them at the following conditions:
-
-20°C (protected from light)
-
4°C (protected from light)
-
Room temperature (e.g., 20-25°C, protected from light)
-
-
Sample Analysis: At each time point, retrieve a vial from each storage condition. Prepare a fresh set of working standards from a newly prepared stock solution for comparison. Analyze the stored samples and the fresh standards by LC-MS/MS.
3.5. LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable C18 reversed-phase column with a gradient elution of a mobile phase consisting of water with a small amount of formic acid or ammonium hydroxide and methanol or acetonitrile.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for Estrone-13C₂.
-
Quantification: Calculate the concentration of Estrone-13C₂ in the stored samples against the calibration curve generated from the freshly prepared standards.
3.6. Data Analysis
Calculate the percentage of the initial concentration remaining at each time point for each storage condition. A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.
Visualizations
4.1. Experimental Workflow for Stability Testing
References
Estrone-13C2: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties, Applications, and Experimental Use of Estrone-13C2 for Researchers, Scientists, and Drug Development Professionals.
This compound is a stable isotope-labeled form of estrone, a significant estrogenic hormone. The incorporation of two carbon-13 atoms into the estrone molecule renders it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications. Its primary utility lies in its role as an internal standard for the accurate and precise quantification of endogenous estrone in various biological matrices. This technical guide provides a comprehensive overview of the molecular properties, experimental applications, and relevant metabolic context of this compound.
Core Molecular and Physical Data
The fundamental properties of this compound are summarized in the table below, providing a direct comparison with its unlabeled counterpart, estrone.
| Property | This compound | Estrone |
| Chemical Formula | C₁₆¹³C₂H₂₂O₂ | C₁₈H₂₂O₂[1] |
| Molecular Weight | 272.35 g/mol [2][3][4] | 270.37 g/mol [1] |
| CAS Number | 82938-06-5 | 53-16-7 |
Application in Quantitative Analysis: Internal Standard in LC-MS/MS
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of estrone. Its chemical and physical properties are nearly identical to endogenous estrone, ensuring that it behaves similarly during sample preparation, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling accurate correction for matrix effects and variations in sample processing.
Experimental Protocol: Quantification of Estrone in Human Serum
The following is a representative protocol for the quantification of estrone in human serum using this compound as an internal standard, based on common methodologies described in the literature.
1. Sample Preparation:
-
Spiking: A known amount of this compound internal standard solution is added to a predetermined volume of serum sample.
-
Protein Precipitation: Proteins are precipitated by adding a solvent such as methanol, followed by vortexing and centrifugation. This step is often repeated to ensure complete protein removal.
-
Liquid-Liquid Extraction (LLE): The supernatant is subjected to LLE using an organic solvent like methyl tert-butyl ether (MTBE) to isolate the steroids.
-
Drying and Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solution compatible with the LC-MS/MS system (e.g., a mixture of methanol and water).
2. LC-MS/MS Analysis:
-
Chromatography: The reconstituted sample is injected into a liquid chromatography system, typically employing a C18 reversed-phase column for separation. A gradient elution with mobile phases such as water with a modifier (e.g., ammonium fluoride) and methanol is used to separate estrone from other components in the sample.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both estrone and this compound (Selected Reaction Monitoring - SRM). The ratio of the peak area of endogenous estrone to the peak area of the this compound internal standard is used to calculate the concentration of estrone in the original sample.
Below is a table summarizing typical LC-MS/MS parameters for estrone analysis.
| Parameter | Typical Value/Condition |
| LC Column | C18 Reversed-Phase |
| Mobile Phase A | Water with 0.2 mM Ammonium Fluoride |
| Mobile Phase B | Methanol |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
Metabolic Context: Estrone and Estradiol Interconversion
The accurate quantification of estrone is crucial for understanding its role in various physiological and pathological processes, including its metabolic relationship with estradiol, the most potent estrogen. The interconversion between estrone and estradiol is a key pathway in estrogen metabolism, catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. In hormone-dependent tissues and cells, there is often a tendency to convert estrone to the more active estradiol, while in hormone-independent cells, the reverse reaction, the conversion of estradiol to estrone, is favored.
Visualizing Workflows and Pathways
To further elucidate the practical application and metabolic relevance of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the core metabolic conversion of estrone.
References
- 1. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 4. insidescientific.com [insidescientific.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Estrone-13C2 Labeling for Metabolic Studies
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux in complex biological systems. The use of isotopically labeled compounds, such as this compound, allows researchers to trace the metabolic fate of exogenous molecules and differentiate them from their endogenous counterparts. This guide provides a comprehensive overview of the application of this compound in metabolic research, with a focus on experimental design, analytical methodologies, and data interpretation.
This compound is a form of estrone, a key estrogenic hormone, in which two carbon atoms have been replaced with the heavy isotope, Carbon-13. This labeling does not alter the chemical properties of the molecule but increases its mass by two Daltons. This mass difference is readily detectable by mass spectrometry, making this compound an ideal tracer and internal standard for quantitative metabolic studies.[1][2] Its primary application is in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for measuring hormone concentrations in biological samples like serum and urine.[3]
Core Metabolic Pathways of Estrone
Estrone (E1) is a central node in estrogen metabolism. It is both a precursor to the more potent estradiol (E2) and a product of androgen metabolism. Understanding its metabolic conversions is critical in fields such as oncology, endocrinology, and pharmacology.[4][5] The primary pathways involve hydroxylation and interconversion with estradiol.
Estrone is synthesized from androstenedione, an androgen, through a reaction catalyzed by the enzyme aromatase. Once formed, it can be reversibly converted to estradiol by 17β-hydroxysteroid dehydrogenases (17β-HSD). Additionally, estrone undergoes hydroxylation at various positions, primarily the 2- and 4-positions, by cytochrome P450 enzymes, leading to the formation of catechol estrogens like 2-hydroxyestrone (2-OHE1) and 4-hydroxyestrone (4-OHE1). These metabolites can have their own biological activities and are further metabolized. By introducing this compound, researchers can trace the flow of this labeled molecule through these specific pathways.
Experimental Protocols
The successful use of this compound in metabolic tracing studies relies on a meticulously planned experimental workflow, from sample collection to data analysis. The general protocol involves administering the labeled tracer, collecting biological samples at specific time points, extracting the metabolites, and analyzing them via LC-MS/MS.
General Experimental Workflow
A typical in vivo study involves several key stages. First, baseline biological samples (e.g., blood, urine) are collected. The this compound tracer is then administered, often via intravenous infusion to achieve steady-state concentrations in the circulation. Following administration, samples are collected over a time course to track the appearance and disappearance of the labeled estrone and its downstream metabolites. These samples are then processed for analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estrone (2,3,4-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9148-C [isotope.com]
- 3. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. A MALDI-MS-based quantitative analytical method for endogenous estrone in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Estrone in Human Serum using Estrone-¹³C₂ by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of estrone in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Estrone-¹³C₂, to ensure high accuracy and precision. The protocol covers sample preparation by liquid-liquid extraction, chromatographic separation, and mass spectrometric detection. This method is suitable for clinical research and drug development applications requiring reliable measurement of low-level endogenous estrone.
Introduction
Estrone (E1) is one of the three major naturally occurring estrogens and its quantitative measurement is crucial in various fields of clinical research, including endocrinology and oncology.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique over traditional immunoassays due to its superior specificity and sensitivity, especially at low concentrations.[1][3] The use of a stable isotope-labeled internal standard, such as Estrone-¹³C₂, is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results.
Experimental
-
Estrone and Estrone-¹³C₂ certified reference standards
-
Human serum (charcoal-stripped serum for calibration standards and quality controls)
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (UHPLC grade)
-
Ammonium hydroxide or Formic acid (for mobile phase modification)
-
To 250 µL of serum sample, calibrator, or quality control, add 20 µL of the internal standard working solution (Estrone-¹³C₂ in methanol).
-
Vortex mix for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex mix vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge at 4000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50% methanol.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium fluoride.
-
Mobile Phase B: Methanol with 0.1% formic acid or 1 mM ammonium fluoride.
-
Gradient: A typical gradient starts at a lower percentage of mobile phase B, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Estrone: Precursor ion (Q1) m/z 269.2 -> Product ion (Q3) m/z 145.1
-
Estrone-¹³C₂: Precursor ion (Q1) m/z 271.2 -> Product ion (Q3) m/z 147.1
-
-
Key MS Parameters:
-
Ion Spray Voltage: -4500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
-
-
Data Analysis and Quantification
Calibration curves are constructed by plotting the peak area ratio of the analyte (Estrone) to the internal standard (Estrone-¹³C₂) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used. The concentration of estrone in unknown samples is then determined from this calibration curve.
Performance Characteristics
The following table summarizes the typical quantitative performance of this method.
| Parameter | Result |
| Linearity Range | 2 - 1000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery | 90 - 110% |
| Matrix Effect | Minimal due to the use of a co-eluting stable isotope-labeled internal standard. |
Visualization of Protocols
Caption: Experimental workflow for LC-MS/MS quantification of estrone.
Caption: Logic of using a stable isotope-labeled internal standard.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of estrone in human serum. The use of Estrone-¹³C₂ as an internal standard is essential for achieving the high level of accuracy and precision required in clinical research and drug development. This method is well-suited for high-throughput analysis and can be adapted for the quantification of other steroid hormones.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
Application of Estrone-13C2 in Clinical Hormone Assays: A Detailed Guide
Introduction
The accurate measurement of steroid hormones is crucial for the diagnosis and management of a wide range of endocrine disorders. Estrone (E1), one of the three major endogenous estrogens, plays a significant role in female reproductive function and also has implications in various other physiological and pathological processes.[1][2] The advent of mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) has revolutionized clinical hormone analysis, offering superior sensitivity and specificity compared to traditional immunoassays.[3][4][5] Central to the accuracy and reliability of LC-MS/MS assays is the use of stable isotope-labeled internal standards. Estrone-13C2, a stable isotope-labeled form of estrone, serves as an ideal internal standard for the quantitative analysis of endogenous estrone in clinical samples. This document provides detailed application notes and protocols for the use of this compound in clinical hormone assays.
Principle of Isotope Dilution Mass Spectrometry
The use of this compound in clinical assays is based on the principle of isotope dilution mass spectrometry (ID-MS). In this method, a known amount of the isotopically labeled internal standard (this compound) is added to the patient sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction, purification, and chromatographic separation. Because this compound is chemically identical to the endogenous (unlabeled) estrone, it experiences the same processing variations, such as extraction losses and ionization suppression in the mass spectrometer.
The mass spectrometer can differentiate between the endogenous estrone and the this compound internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the endogenous analyte to that of the internal standard, an accurate quantification of the endogenous estrone concentration can be achieved, as the ratio remains constant regardless of sample loss during preparation.
Experimental Workflow for Estrone Analysis using this compound
The general workflow for the quantification of estrone in clinical samples using LC-MS/MS with this compound as an internal standard involves several key steps, from sample preparation to data analysis.
Figure 1: General experimental workflow for the quantification of estrone in clinical samples using LC-MS/MS and an internal standard.
Quantitative Performance Data
The use of this compound or similar isotopically labeled internal standards in LC-MS/MS methods allows for highly sensitive and accurate quantification of estrone. The table below summarizes the quantitative performance data from various validated clinical assays.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL | 0.07 pg/mL (0.3 pmol/L) | 5 pg/mL | 6 pmol/L |
| Linearity Range | 2 - 500 pg/mL | 0.3 - 143 pmol/L | 5 - 500 pg/mL | Not Specified |
| Intra-day Precision (%CV) | 2.2 - 9.3% | < 7.8% | < 7% | < 7% |
| Inter-day Precision (%CV) | 2.2 - 9.3% | < 7.8% | < 7% | Not Specified |
| Accuracy/Recovery | 88.3 - 106.0% | Not Specified | Not Specified | 106% |
| Sample Volume | Not Specified | Not Specified | Not Specified | 250 µL |
| Derivatization | Yes (Dansyl chloride) | No | Yes (Dansyl chloride) | No |
Detailed Experimental Protocols
The following are representative protocols for the analysis of estrone in human serum using LC-MS/MS with this compound as an internal standard. These protocols are based on methodologies described in the scientific literature and should be optimized and validated in the user's laboratory.
Protocol 1: Liquid-Liquid Extraction (LLE) without Derivatization
This protocol is suitable for achieving low limits of quantification and is a classic method for steroid hormone analysis.
1. Materials and Reagents:
-
Estrone and this compound standards
-
Human serum (patient samples, calibrators, and quality controls)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Ammonium hydroxide, analytical grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
2. Sample Preparation:
-
Pipette 250 µL of serum (sample, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
-
Add a specific volume of this compound internal standard working solution to each tube to achieve a final concentration appropriate for the expected endogenous levels.
-
Vortex mix for 10 seconds.
-
Add 1 mL of MTBE to each tube.
-
Vortex mix vigorously for 1 minute to extract the steroids into the organic phase.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% ammonium hydroxide.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 30% to 70% mobile phase B over several minutes.
-
Flow Rate: 0.250 mL/min.
-
Injection Volume: 50 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Monitored Transitions (SRM):
-
Estrone: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values will depend on the instrument and adduct ion formed)
-
Protocol 2: Supported Liquid Extraction (SLE) with Dansyl Chloride Derivatization
This protocol utilizes a 96-well plate format for higher throughput and includes a derivatization step to enhance ionization efficiency and sensitivity.
1. Materials and Reagents:
-
Estrone and this compound standards
-
Human serum
-
Supported Liquid Extraction (SLE) 96-well plate
-
Dansyl chloride solution
-
Sodium bicarbonate buffer
-
MTBE or other suitable organic solvent
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
96-well collection plate
-
Plate sealer
-
Plate shaker/vortexer
-
Nitrogen evaporator
-
LC-MS/MS system
2. Sample Preparation:
-
Add this compound internal standard to each well of a 96-well plate.
-
Add 100 µL of serum to each well.
-
Add 100 µL of water and mix.
-
Load the diluted samples onto the SLE plate and wait for 5 minutes for the sample to be absorbed.
-
Elute the analytes with an organic solvent (e.g., MTBE) into a clean 96-well collection plate.
-
Evaporate the solvent to dryness under nitrogen.
-
Add 50 µL of sodium bicarbonate buffer and 50 µL of dansyl chloride solution to each well.
-
Seal the plate and incubate at 60°C for 10 minutes.
-
After cooling, add a quenching solution if necessary.
-
Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the derivatized estrogens.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions (SRM):
-
Dansyl-Estrone: 504 -> 171 m/z.
-
Dansyl-Estrone-13C2 (or 13C3): e.g., 507 -> 171 m/z.
-
Signaling Pathways and Logical Relationships
While this compound is an analytical tool and not directly involved in biological signaling, its application is critical for accurately measuring hormones that are part of complex endocrine pathways. The following diagram illustrates the central role of LC-MS/MS in providing precise measurements for clinical decision-making.
Figure 2: The role of accurate estrone measurement using this compound in the clinical feedback loop.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based clinical hormone assays is indispensable for achieving the accuracy, precision, and sensitivity required for modern clinical diagnostics and research. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement robust and reliable methods for estrone quantification. The superior performance of these methods over traditional immunoassays, particularly at low physiological concentrations, underscores the importance of isotope dilution mass spectrometry in advancing endocrinology.
References
Application Notes and Protocols for the Quantification of Estrone in Human Serum using Estrone-¹³C₂ by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone (E1) is a crucial estrogenic hormone involved in numerous physiological processes, and its accurate quantification in human serum is vital for clinical research and drug development. This document provides a detailed application note and protocol for the sensitive and specific measurement of estrone in human serum samples using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of Estrone-¹³C₂ as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. This method is particularly suitable for studies requiring reliable measurement of low-level estrone concentrations, such as in postmenopausal women, men, and children.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for quantifying steroid hormones like estrone due to its superior specificity and sensitivity compared to traditional immunoassays, which can be prone to cross-reactivity.[1][2][3][4] The methodology described herein involves a straightforward sample preparation procedure followed by rapid and selective LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Estrone (E1) certified reference standard
-
Estrone-¹³C₂ (Internal Standard, IS)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (or ammonium hydroxide, depending on ionization mode)
-
Methyl tert-butyl ether (MTBE)
-
Human serum (drug-free, for calibration standards and quality controls)
-
96-well plates or microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with a UHPLC system)
Preparation of Standards and Quality Controls
-
Primary Stock Solutions: Prepare individual stock solutions of estrone and Estrone-¹³C₂ in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the estrone stock solution with methanol/water (50:50, v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the Estrone-¹³C₂ stock solution with methanol to a final concentration of 1 ng/mL.
-
Calibration Curve Standards: Spike appropriate amounts of the estrone working standard solutions into drug-free human serum to create a calibration curve with a minimum of six non-zero concentration points.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human serum at a minimum of three concentration levels (low, medium, and high).
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Aliquoting: Pipette 200 µL of serum sample, calibration standard, or QC into a microcentrifuge tube.
-
Internal Standard Addition: Add a specified volume of the Estrone-¹³C₂ internal standard working solution to each tube.
-
Extraction: Add 3 mL of methyl tert-butyl ether (MTBE) to each tube.[5]
-
Mixing: Vortex the tubes vigorously for 1 minute.
-
Freezing and Separation: Freeze the samples to separate the aqueous and organic layers.
-
Transfer: Decant the organic layer (top layer) into a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 125 µL) of the mobile phase starting composition (e.g., 30% methanol in water).
-
Injection: Inject a suitable aliquot (e.g., 50 µL) of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 or PFP analytical column.
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% ammonium hydroxide.
-
Mobile Phase B: Methanol with 0.1% formic acid or pure methanol.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: A typical flow rate is between 0.250 and 0.5 mL/min.
-
Injection Volume: 50 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Negative ESI is commonly used for underivatized estrogens.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both estrone and Estrone-¹³C₂ to ensure specificity. An example of MRM transitions for native estrone is m/z 269 → 145. The specific transitions for Estrone-¹³C₂ will depend on the position of the ¹³C labels.
-
Data Presentation
The following tables summarize typical quantitative data for the LC-MS/MS analysis of estrone in human serum, compiled from various studies.
Table 1: Method Validation Parameters for Estrone Quantification
| Parameter | Reported Value Range | References |
| Lower Limit of Quantification (LLOQ) | 0.16 - 7.3 pg/mL | |
| Linearity Range | Up to 1000 - 2000 pg/mL | |
| Inter-assay Precision (%CV) | 3.5% - 18.0% | |
| Intra-assay Precision (%CV) | < 10% | |
| Accuracy/Recovery | 88% - 112.3% |
Table 2: Example MRM Transitions for Estrone Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Estrone | 269.2 | 145.1 | Negative ESI |
| Estrone | 271.2 (for ¹³C₂) | 146.1 | Negative ESI |
| Estrone (Dansyl Derivatized) | 504 | 171 | Positive ESI |
| Estrone-¹³C₃ (Dansyl Derivatized) | 507 | 171 | Positive ESI |
Note: The exact m/z values for Estrone-¹³C₂ will depend on the specific labeled positions. The values presented are illustrative. Derivatization with dansyl chloride can be used to improve ionization efficiency in positive mode.
Visualizations
Experimental Workflow
Caption: Workflow for estrone quantification in serum.
Estrone Signaling Pathways
Caption: Simplified overview of estrone signaling pathways.
References
- 1. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsbms.jp [jsbms.jp]
- 3. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Estrone-13C2 in Pediatric and Postmenopausal Estrogen Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of estrogens, particularly estrone (E1) and estradiol (E2), in pediatric and postmenopausal populations presents a significant analytical challenge due to their very low circulating concentrations.[1][2][3] Traditional immunoassays often lack the sensitivity and specificity required for these low levels, leading to inaccurate measurements.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering superior analytical sensitivity and specificity. The use of stable isotope-labeled internal standards, such as Estrone-13C2, is crucial for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the analysis of estrone using this compound as an internal standard in pediatric and postmenopausal serum or plasma samples by LC-MS/MS.
Quantitative Data Summary
The following tables summarize the performance of various LC-MS/MS methods for the quantification of estrone and estradiol in low-concentration populations.
Table 1: LC-MS/MS Method Performance for Estrone (E1) and Estradiol (E2) Analysis
| Analyte | Lower Limit of Quantitation (LLOQ) | Population | Reference |
| Estrone (E1) | 0.3 pmol/L (0.07 pg/mL) | Postmenopausal Women | |
| Estradiol (E2) | 0.6 pmol/L (0.16 pg/mL) | Postmenopausal Women | |
| Estrone (E1) | 6 pmol/l | General | |
| Estradiol (E2) | 10 pmol/l | General | |
| Estrone (E1) | 3.5 pg/mL | Serum/Plasma | |
| Estradiol (E2) | 4.4 pg/mL | Serum/Plasma | |
| Estrone (E1) | 1 pg/mL | Postmenopausal Serum | |
| Estradiol (E2) | 3 pg/mL | Postmenopausal Serum | |
| Estrone (E1) | 5.3 pg/mL | Serum | |
| Estradiol (E2) | 3.7 pg/mL | Serum |
Table 2: Reference Ranges for Estrone (E1) and Estradiol (E2) in Postmenopausal Women and Children
| Analyte | Population | Reference Range | Reference |
| Estrone (E1) | Healthy Postmenopausal Women | 22 to 122 pmol/L | |
| Estradiol (E2) | Healthy Postmenopausal Women | 3.8 to 36 pmol/L | |
| Estradiol (E2) | Prepubertal Girls | <10 pg/mL (most <5 pg/mL) | |
| Estradiol (E2) | Prepubertal Boys | Less than half the levels in girls | |
| Estrone (E1) | Prepubertal Girls (>7 years) | Increasing with age | |
| Estradiol (E2) | Prepubertal Girls (>7 years) | Increasing with age | |
| Estrone (E1) | Prepubertal Boys (4-8 years) | <20 pmol/L | |
| Estradiol (E2) | Prepubertal Boys (4-8 years) | <20 pmol/L |
Experimental Protocols
This section details a generalized protocol for the quantification of estrone in pediatric and postmenopausal serum or plasma using this compound as an internal standard, based on common practices in the cited literature.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective method for extracting estrogens from serum or plasma.
Materials:
-
Serum or plasma samples
-
This compound internal standard solution (in methanol or similar solvent)
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 40-60% methanol in water)
Protocol:
-
Thaw serum or plasma samples on ice.
-
To a 250-500 µL aliquot of serum or plasma, add a known amount of this compound internal standard solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of MTBE, vortex mix vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
LC Conditions (Example):
-
Column: A C18 or similar reversed-phase column (e.g., Hypersil GOLD, 150 × 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% Ammonium hydroxide in water or 0.2 mM Ammonium fluoride in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.250 mL/min.
-
Injection Volume: 50 µL.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over several minutes to achieve separation.
MS/MS Conditions (Example for Estrone in Negative Ion Mode):
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Ion Spray Voltage: -4300 V.
-
Temperature: 500°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Estrone (E1): Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 269 -> 145).
-
This compound: Monitor the corresponding transition for the labeled internal standard (e.g., m/z 271 -> 147).
-
Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte (Estrone) to the internal standard (this compound).
-
A calibration curve is generated using known concentrations of estrone standards with a fixed concentration of the internal standard.
-
The concentration of estrone in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizations
Estrogen Analysis Workflow
The following diagram illustrates the general workflow for the analysis of estrone in biological samples using LC-MS/MS.
References
- 1. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Measuring Estrogen Exposure and Metabolism: Workshop Recommendations on Clinical Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Note and Protocols for Plasma Estrone Quantification using Estrone-¹³C₂ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of estrone (E1), a key estrogenic hormone, in human plasma is crucial for a wide range of clinical research areas, including endocrinology, oncology, and pharmacology. Given its low physiological concentrations, highly sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its superior selectivity and sensitivity compared to traditional immunoassays.[1] The use of a stable isotope-labeled internal standard, such as Estrone-¹³C₂, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[2]
This document provides detailed application notes and protocols for the sample preparation of estrone in plasma for LC-MS/MS analysis, with a focus on three common extraction techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following tables summarize the quantitative performance of various sample preparation methods for the analysis of estrone in plasma.
Table 1: Method Performance Characteristics
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Lower Limit of Quantification (LLOQ) | 3.8 pg/mL[3] | 2 pg/mL[4] | 0.5 - 5 pg/mL[5] |
| Recovery | Generally lower and more variable | 93 - 110% | >90% |
| Matrix Effects | Can be significant | Moderate, can be minimized with optimization | Minimal with appropriate sorbent and wash steps |
| Throughput | High | Moderate | Moderate to High (with automation) |
Experimental Protocols
Internal Standard Preparation
A stock solution of Estrone-¹³C₂ should be prepared in a suitable organic solvent, such as methanol or acetonitrile. A working internal standard solution is then prepared by diluting the stock solution to a concentration that yields a robust signal in the LC-MS/MS system. The final concentration in the sample should be optimized based on the expected endogenous estrone levels and instrument sensitivity.
Protein Precipitation (PP)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is particularly well-suited for high-throughput applications.
Materials:
-
Plasma sample
-
Estrone-¹³C₂ working internal standard solution
-
Ice-cold acetonitrile or methanol
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add a specified volume of the Estrone-¹³C₂ working internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
The supernatant can be evaporated to dryness and reconstituted in the mobile phase to improve sensitivity.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquids. It generally provides cleaner extracts than protein precipitation.
Materials:
-
Plasma sample
-
Estrone-¹³C₂ working internal standard solution
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Protocol:
-
Pipette 200 µL of plasma sample into a glass test tube.
-
Add the Estrone-¹³C₂ working internal standard solution.
-
Add 1 mL of MTBE.
-
Vortex the mixture for 1 minute to ensure efficient extraction.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Freeze the aqueous layer by placing the tube in a dry ice/ethanol bath.
-
Decant the organic (upper) layer containing the estrone and internal standard into a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide very clean extracts, minimizing matrix effects. Various sorbent chemistries are available, with polymeric sorbents often being a good choice for estrogens.
Materials:
-
Plasma sample
-
Estrone-¹³C₂ working internal standard solution
-
SPE cartridges (e.g., polymeric reverse-phase)
-
SPE manifold (vacuum or positive pressure)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Evaporation system
Protocol:
-
Sample Pre-treatment: To 250 µL of plasma, add the Estrone-¹³C₂ internal standard. The sample may be diluted with a buffer to reduce viscosity.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the estrone and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: General experimental workflow for plasma estrone analysis.
Estrone Signaling Pathway
Caption: Simplified genomic signaling pathway of estrone.
References
- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 2. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Estrone-13C2 in Breast Cancer Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone (E1) is a key estrogenic hormone, particularly in postmenopausal women, and plays a significant role in the etiology and progression of hormone-dependent breast cancer. Understanding the metabolic fate of estrone within breast cancer cells is crucial for identifying therapeutic targets and developing novel treatment strategies. Stable isotope tracing using compounds like Estrone-13C2, coupled with mass spectrometry-based metabolomics, offers a powerful approach to delineate the intricate network of estrogen metabolism. The incorporation of heavy isotopes allows for the unambiguous tracking of estrone and its conversion into various downstream metabolites, providing insights into enzyme kinetics, pathway fluxes, and the impact of therapeutic interventions on estrogen metabolism.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in breast cancer metabolomics research, focusing on in vitro studies using estrogen receptor-positive (ER+) breast cancer cell lines.
Key Applications
-
Elucidation of Estrogen Metabolic Pathways: Tracing the conversion of this compound to key metabolites such as estradiol (E2), and various hydroxylated and methoxylated derivatives.
-
Enzyme Activity Assessment: Quantifying the activity of key enzymes in estrogen metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD), cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), and catechol-O-methyltransferase (COMT).
-
Drug Efficacy and Mechanism of Action Studies: Evaluating the impact of novel therapeutics, such as aromatase inhibitors or specific enzyme inhibitors, on estrone metabolism.
-
Biomarker Discovery: Identifying novel metabolic markers associated with breast cancer progression and treatment response.
Experimental Workflow Overview
The general workflow for a stable isotope tracing experiment using this compound in breast cancer cell lines involves several key steps, from cell culture and isotope labeling to sample analysis and data interpretation.
Protocol 1: In Vitro Stable Isotope Tracing with this compound in MCF-7 Cells
This protocol details the steps for tracing the metabolism of this compound in the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
DMEM/F12 medium, phenol red-free
-
Charcoal-stripped fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
This compound (analytical standard)
-
Ethanol (for dissolving estrone)
-
6-well cell culture plates
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in DMEM/F12 medium supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to attach and grow for 24 hours.
-
-
Hormone Deprivation:
-
After 24 hours, replace the medium with fresh DMEM/F12 containing 10% charcoal-stripped FBS to ensure the cells are in a hormone-deprived state. Incubate for another 24-48 hours.
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in ethanol.
-
Dilute the this compound stock solution in the hormone-deprived medium to a final concentration of 10 nM. Note: The final concentration of ethanol in the medium should be less than 0.1%.
-
Remove the medium from the cells and add 2 mL of the this compound containing medium to each well.
-
Incubate the cells for the desired time points (e.g., 0, 6, 12, 24 hours) to monitor the metabolic conversion.
-
-
Sample Collection:
-
At each time point, place the 6-well plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Flash-freeze the samples in liquid nitrogen and store at -80°C until analysis.
-
Protocol 2: Metabolite Extraction and Sample Preparation for LC-MS/MS Analysis
This protocol describes the extraction of estrogen metabolites from cell lysates for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell lysates in 80% methanol (from Protocol 1)
-
Internal standards (e.g., d4-Estradiol, d5-Estrone)
-
Methyl tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Protein Precipitation and Extraction:
-
Thaw the cell lysate samples on ice.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
-
Liquid-Liquid Extraction (LLE):
-
To the supernatant, add an appropriate amount of internal standard solution.
-
Add 1 mL of MTBE to each sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (containing the estrogens) to a clean tube.
-
Repeat the extraction with another 1 mL of MTBE and combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Data Presentation: Quantitative Analysis of this compound Metabolism
The following table presents representative quantitative data from a hypothetical this compound tracing experiment in MCF-7 cells. Data is presented as the percentage of the total 13C-labeled estrogen pool.
| Metabolite | 0 hours | 6 hours | 12 hours | 24 hours |
| This compound | 100% | 75% | 55% | 30% |
| Estradiol-13C2 | 0% | 15% | 25% | 35% |
| 2-Hydroxythis compound | 0% | 5% | 10% | 15% |
| 16α-Hydroxythis compound | 0% | 3% | 7% | 12% |
| 2-Methoxythis compound | 0% | 2% | 3% | 8% |
Visualization of Estrogen Metabolism Pathway
The following diagram illustrates the major metabolic pathways of estrone in breast cancer cells. This compound will follow these same conversion routes, allowing for the quantification of flux through each branch of the pathway.
LC-MS/MS Method Parameters
The following table provides a starting point for developing an LC-MS/MS method for the analysis of this compound and its metabolites. Optimization will be required based on the specific instrumentation used.
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Mass Spectrometer | Triple Quadrupole |
| Scan Type | Selected Reaction Monitoring (SRM) |
SRM Transitions (Hypothetical for 13C2 labeled compounds):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 271.1 | 145.1 |
| Estradiol-13C2 | 273.1 | 145.1 |
| 2-Hydroxythis compound | 287.1 | 159.1 |
| 16α-Hydroxythis compound | 287.1 | 171.1 |
| 2-Methoxythis compound | 301.1 | 227.1 |
Note: The exact m/z values for precursor and product ions should be determined empirically by direct infusion of standards.
Conclusion
The use of this compound in stable isotope tracing studies provides a robust and precise method for investigating estrogen metabolism in the context of breast cancer. The protocols and information provided here serve as a comprehensive guide for researchers to design and execute experiments that can yield valuable insights into the metabolic reprogramming of breast cancer cells, ultimately aiding in the development of more effective targeted therapies.
Application Notes and Protocols for the Analytical Method Development of Estrone using Estrone-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrone (E1) is a crucial estrogenic hormone involved in numerous physiological processes. Accurate and precise quantification of estrone in biological matrices is essential for clinical research, diagnostics, and drug development. This document provides a detailed application note and protocol for the development of a robust analytical method for estrone quantification using Estrone-¹³C₂ as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Estrone-¹³C₂ is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2][3] This method is particularly suited for the analysis of low-concentration samples, such as those from postmenopausal women, men, and children.[4][5]
Signaling Pathway: Estrogen Metabolism
The following diagram illustrates the metabolic pathway of estrogens, highlighting the central role of estrone.
References
- 1. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Sensitivity Measurement of Estrone and Estradiol in Serum and Plasma Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: High-Sensitivity Analysis of Low Estrogen Levels Using Estrone-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of low concentrations of estrogens, such as estrone (E1) and estradiol (E2), is critical in various fields of clinical research, including endocrinology, oncology, and pediatrics.[1][2][3] Populations such as postmenopausal women, men, and children exhibit physiologically low levels of these hormones, the measurement of which is essential for diagnosing and monitoring a range of health conditions.[1][3] Traditional immunoassays often lack the required sensitivity and specificity at these low concentrations, leading to potential misinterpretation of results due to cross-reactivity with other steroids.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution (SID) has emerged as the gold standard for low-level estrogen analysis, offering superior specificity and accuracy. This application note provides a detailed protocol for the high-sensitivity analysis of estrone in human serum or plasma using Estrone-¹³C₂ as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations during sample preparation and analysis, ensuring robust and reliable quantification.
Quantitative Data Summary
The following tables summarize the performance characteristics of high-sensitivity LC-MS/MS methods for estrone and estradiol analysis, synthesized from multiple sources. These values demonstrate the typical performance that can be expected when employing the described protocol.
Table 1: Assay Performance Characteristics
| Parameter | Estrone (E1) | Estradiol (E2) |
| Lower Limit of Quantitation (LLOQ) | 0.3 - 3.8 pg/mL | 0.16 - 3.7 pg/mL |
| Upper Limit of Quantitation (ULOQ) | >500 pg/mL | >500 pg/mL |
| Linearity (r²) | >0.99 | >0.99 |
| Inter-assay Precision (%CV) | < 10% | < 10% |
| Intra-assay Precision (%CV) | < 9% | < 8% |
| Accuracy (% Recovery) | 95% - 110% | 92% - 113% |
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| LC System | ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC C18 SB, 1.8 µm, 2.1 x 30 mm or equivalent |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.250 mL/min |
| Injection Volume | 50 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole (e.g., Xevo TQ-S, QTRAP 6500+) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Spray Voltage | -4300 V |
| Temperature | 500°C |
| Monitored Transitions (E1) | Specific m/z values to be optimized for the instrument |
| Monitored Transitions (Estrone-¹³C₂) | Specific m/z values to be optimized for the instrument |
Experimental Workflow Diagram
Caption: Workflow for low-level estrogen analysis.
Detailed Experimental Protocol
This protocol describes a method for the sensitive quantification of estrone from human serum or plasma using LC-MS/MS with Estrone-¹³C₂ as an internal standard.
1. Materials and Reagents
-
Estrone and Estrone-¹³C₂ analytical standards
-
HPLC-grade methanol, methyl tert-butyl ether (MTBE), and water
-
Ammonium hydroxide
-
Bovine serum albumin (BSA)
-
Human serum or plasma (charcoal-stripped for calibration standards)
-
Calibrated pipettes and sterile, low-binding microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
2. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of estrone and Estrone-¹³C₂ in methanol.
-
Working Standard Solutions: Serially dilute the estrone stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the Estrone-¹³C₂ stock solution to a final concentration of approximately 2.0 µg/L in a 50:50 methanol/water mixture. The optimal concentration should be determined during method development.
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of the estrone working standards into charcoal-stripped serum or a surrogate matrix like 0.05% BSA. A typical calibration range is 1 to 500 pg/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 250 µL of serum/plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add a specified volume of the Estrone-¹³C₂ IS working solution to each tube (except for blank samples) and vortex briefly.
-
Add 900 µL of MTBE to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (containing the estrogens) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 40% methanol in water. Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 2 or as optimized for the specific instrument.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared samples.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both estrone and Estrone-¹³C₂.
5. Data Analysis and Quantification
-
Integrate the chromatographic peaks for both the analyte (estrone) and the internal standard (Estrone-¹³C₂).
-
Calculate the peak area ratio of estrone to Estrone-¹³C₂ for each sample.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a 1/x weighting is typically used.
-
Determine the concentration of estrone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Estrogen Signaling Pathway
Caption: Simplified estrogen signaling pathway.
Conclusion
The described LC-MS/MS method, utilizing Estrone-¹³C₂ as an internal standard, provides a robust, sensitive, and specific protocol for the quantification of low levels of estrone in biological matrices. This methodology overcomes the limitations of traditional immunoassays and is suitable for clinical research applications where high accuracy and precision are paramount. The provided protocol serves as a comprehensive guide for researchers and scientists in the implementation of this advanced analytical technique.
References
- 1. High sensitivity measurement of estrone and estradiol in serum and plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of Estrone through Derivatization using an Isotope-Labeled Internal Standard
Introduction
Estrone (E1), a key estrogenic hormone, is a critical biomarker in numerous physiological and pathological processes. Accurate and sensitive quantification of estrone in biological matrices is essential for clinical diagnostics, endocrinology research, and pharmaceutical development. However, the inherent chemical properties of estrone, such as its low ionization efficiency, present significant challenges for its detection by modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
To overcome these limitations, chemical derivatization is employed to introduce a readily ionizable moiety onto the estrone molecule, thereby enhancing its signal response in the mass spectrometer. This application note details a robust and highly sensitive method for the quantification of estrone, employing a derivatization strategy in conjunction with an isotopically labeled internal standard, Estrone-13C2, for improved accuracy and precision. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[1][2]
This document provides detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis, along with quantitative data demonstrating the enhanced performance of this method.
Quantitative Data Summary
The derivatization of estrone significantly improves the limits of detection (LOD) and quantification (LOQ) compared to underivatized methods. The use of an isotope-labeled internal standard ensures high accuracy and precision.
Table 1: Comparison of Limits of Quantification (LOQ) for Estrone Analysis
| Analytical Method | Derivatization Reagent | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | None | 1 - 15 pg/mL | [1][3] |
| LC-MS/MS | Dansyl Chloride | 0.25 - 8 pg/mL | [4] |
| LC-MS/MS | 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | 0.2 pg on-column | |
| LC-MS/MS | Picolinoyl Chloride | 1.0 pg/mL | |
| LC-APCI-MS/MS | None | 3.5 pg/mL | |
| UPLC-MS/MS | Not specified | 5 pg/mL |
Table 2: Performance Characteristics of Derivatization-Based Estrone Quantification
| Parameter | Dansyl Chloride Derivatization | FMP-TS Derivatization | Picolinoyl Derivatization |
| Linearity Range | 1 - 400 pg/sample | 1 - 400 pg/sample | Not Specified |
| Intra-assay Precision (%CV) | < 15% | < 20% | 9.9% |
| Inter-assay Precision (%CV) | < 15% | < 20% | Not Specified |
| Accuracy (% Recovery) | 91 - 113% | Acceptable (<20% deviation) | 96.0% |
| Derivative Stability | Not Specified | Stable over 24h at 10°C (7-9% degradation) | Not Specified |
| Reference |
Experimental Protocols
This section provides a detailed methodology for the derivatization of estrone with dansyl chloride and subsequent analysis using LC-MS/MS, incorporating this compound as an internal standard. Dansyl chloride is a widely used reagent that reacts with the phenolic hydroxyl group of estrone, introducing a highly ionizable dimethylaminonaphthalene sulfonyl group.
Materials and Reagents
-
Estrone standard
-
This compound (Internal Standard, IS)
-
Dansyl chloride
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Sodium bicarbonate buffer (100 mM, pH 9-10.5)
-
Acetone, HPLC grade
-
Biological matrix (e.g., human serum)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Protocol 1: Sample Preparation and Extraction
-
Sample Spiking: To 500 µL of the biological sample (e.g., serum), add a known concentration of this compound internal standard solution. The concentration of the internal standard should be chosen to be within the linear range of the calibration curve.
-
Protein Precipitation/Liquid-Liquid Extraction (LLE):
-
Add 1.5 mL of ice-cold acetonitrile to the sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Alternatively, perform LLE with a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
-
Evaporation: Dry the supernatant/organic extract under a gentle stream of nitrogen at 40-60°C.
Protocol 2: Derivatization of Estrone with Dansyl Chloride
-
Reconstitution: Reconstitute the dried extract in 75 µL of 100 mM sodium bicarbonate buffer (pH 9).
-
Addition of Derivatizing Agent: Add 75 µL of dansyl chloride solution (e.g., 1-3 mg/mL in acetone).
-
Incubation: Vortex the mixture and incubate at 60-65°C for 10-15 minutes.
-
Quenching (Optional): The reaction can be quenched by adding a small volume of a quenching agent if necessary.
-
Final Preparation: After cooling to room temperature, the sample can be directly injected into the LC-MS/MS system or subjected to a final cleanup step (e.g., SPE) if required.
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient elution should be optimized to achieve good separation of the derivatized estrone from matrix components and the excess derivatizing reagent.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dansyl-Estrone: The specific precursor ion ([M+H]+) and product ion transitions need to be determined by infusing a derivatized estrone standard.
-
Dansyl-Estrone-13C2: The precursor ion will be shifted by +2 m/z units compared to the unlabeled analyte, while the product ion may or may not be shifted depending on the fragmentation pattern.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for estrone analysis.
Principle of Isotope Dilution
Caption: Isotope dilution principle.
References
- 1. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects with Estrone-13C2 in urine samples
Welcome to the technical support center for the analysis of estrone in urine samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects using Estrone-¹³C₂.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of estrone in urine samples using LC-MS/MS.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for Estrone and Estrone-¹³C₂ | 1. Column Overload: Injecting too high a concentration of the sample. 2. Column Contamination: Buildup of matrix components on the analytical column. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for estrone's chemical properties. | 1. Dilute the final extract before injection. 2. Implement a more rigorous sample cleanup, such as Solid-Phase Extraction (SPE), and use a guard column. 3. Adjust the mobile phase pH. A mobile phase containing a low concentration of formic acid is often used.[1] |
| High Variability in Estrone-¹³C₂ Signal Across Samples | 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Ion Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer's ion source. | 1. Ensure consistent and precise execution of the sample preparation protocol, especially the enzymatic hydrolysis and SPE steps. 2. Perform regular cleaning of the ion source as part of routine instrument maintenance. |
| Estrone and Estrone-¹³C₂ Do Not Co-elute | 1. Use of Deuterated Internal Standard: Deuterated standards can sometimes exhibit a slight shift in retention time compared to the native analyte.[2] 2. Suboptimal Chromatographic Conditions: The LC method is not optimized for the separation of estrogens. | 1. Use a ¹³C-labeled internal standard like Estrone-¹³C₂. ¹³C-labeled standards are virtually identical to the unlabeled analyte in terms of physicochemical properties and therefore co-elute perfectly.[2][3] 2. Optimize the LC gradient, flow rate, and column temperature to ensure co-elution. |
| Low Recovery of Estrone and Estrone-¹³C₂ | 1. Incomplete Enzymatic Hydrolysis: Inefficient cleavage of glucuronide and sulfate conjugates. 2. Inefficient Extraction: The chosen LLE or SPE protocol is not optimal for estrone. | 1. Optimize hydrolysis conditions, including enzyme concentration, incubation time, and temperature.[4] 2. Evaluate different SPE sorbents and elution solvents to improve extraction efficiency. |
| Significant Ion Suppression Observed | 1. High Matrix Load: Insufficient removal of interfering endogenous compounds from the urine matrix. 2. Co-elution of Matrix Components: Interfering substances are eluting at the same retention time as estrone. | 1. Enhance sample preparation by incorporating a robust SPE cleanup step. 2. Adjust the chromatographic gradient to separate estrone from the interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my estrone analysis in urine?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the urine sample. This interference can lead to either the suppression or enhancement of the analyte signal, which compromises the accuracy, precision, and sensitivity of your analytical method. Urine is a complex biological fluid containing various endogenous components that can cause these effects.
Q2: Why is a stable isotope-labeled internal standard like Estrone-¹³C₂ recommended for this analysis?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis. Since Estrone-¹³C₂ is chemically identical to estrone, it experiences the same variations during sample preparation, chromatography, and ionization. By adding a known amount of Estrone-¹³C₂ to each sample and measuring the ratio of the analyte to the internal standard, you can accurately correct for signal variations caused by matrix effects and other experimental inconsistencies.
Q3: What are the advantages of using Estrone-¹³C₂ over a deuterated (²H-labeled) estrone internal standard?
A3: Estrone-¹³C₂ is generally considered superior to deuterated internal standards for several reasons:
-
Co-elution: ¹³C-labeled standards have virtually identical physicochemical properties to the native analyte and therefore co-elute perfectly. Deuterated standards can sometimes have slightly different retention times, which can lead to inaccurate compensation for matrix effects if the interference is not constant across the peak.
-
Isotopic Stability: The ¹³C label is not prone to back-exchange (H/D exchange), which can sometimes occur with deuterated standards under certain conditions, leading to a loss of the label and inaccurate quantification.
A comparison of key performance parameters is provided in the table below.
| Parameter | ¹³C-Labeled Internal Standard (e.g., Estrone-¹³C₂) | Deuterated (d-labeled) Internal Standard |
| Chromatographic Co-elution | Virtually identical to the unlabeled analyte. | Can exhibit retention time shifts. |
| Isotopic Stability | Highly stable, not prone to exchange. | Can be susceptible to H/D back-exchange. |
| Chemical & Physical Properties | Virtually identical to the unlabeled analyte. | Slight differences in lipophilicity and polarity. |
| Cost & Availability | Generally more expensive and less readily available. | Often more affordable and widely available. |
Q4: How can I detect the presence of matrix effects in my assay?
A4: Two common methods for detecting matrix effects are the post-column infusion and the post-extraction spike methods.
-
Post-Column Infusion: A constant flow of estrone solution is introduced into the mass spectrometer after the analytical column. A blank urine extract is then injected. Any deviation (a dip for suppression or a peak for enhancement) in the constant estrone signal indicates the presence of co-eluting substances that cause matrix effects.
-
Post-Extraction Spike: The response of estrone spiked into a pre-extracted blank urine sample is compared to the response of the same amount of estrone in a neat solvent. A significant difference between the two responses indicates the presence of matrix effects.
Q5: What are the key steps in sample preparation for urinary estrone analysis?
A5: A typical workflow involves:
-
Addition of Internal Standard: Spiking the urine sample with Estrone-¹³C₂.
-
Enzymatic Hydrolysis: Using β-glucuronidase/sulfatase to deconjugate estrone from its glucuronide and sulfate forms.
-
Extraction: Using either Liquid-Liquid Extraction (LLE) or, more commonly, Solid-Phase Extraction (SPE) to clean up the sample and concentrate the analytes.
-
(Optional) Derivatization: In some cases, derivatization with a reagent like dansyl chloride is used to improve ionization efficiency and assay sensitivity.
-
Reconstitution: Evaporating the final extract and reconstituting it in a suitable mobile phase for LC-MS/MS analysis.
Experimental Protocols
Protocol 1: Urinary Estrone Quantification using Estrone-¹³C₂ with SPE Cleanup
This protocol describes a standard method for the quantification of total estrone in human urine.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to pellet any particulate matter.
-
To a 0.5 mL aliquot of urine supernatant, add 20 µL of Estrone-¹³C₂ internal standard solution.
-
-
Enzymatic Hydrolysis:
-
Add 0.5 mL of a freshly prepared enzymatic hydrolysis buffer containing 2.5 mg of L-ascorbic acid and 5 µL of β-glucuronidase/sulfatase in 0.15 M sodium acetate buffer (pH 4.6).
-
Incubate the sample for 16-20 hours at 37°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water or a weak organic solvent mixture to remove polar interfering compounds.
-
Elute estrone and Estrone-¹³C₂ with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 analytical column with a gradient elution using a mobile phase consisting of methanol and water with 0.1% formic acid.
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode and monitor the specific precursor-product ion transitions for estrone and Estrone-¹³C₂.
-
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known amount of estrone standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank urine samples through the entire extraction procedure (Protocol 1, steps 1-4, without adding internal standard). Spike the same amount of estrone standard as in Set A into the final dried extract before reconstitution.
-
Set C (Internal Standard): Process blank urine samples as in Set B, but also spike with Estrone-¹³C₂ before reconstitution.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set B / Peak Area of Pre-Extraction Spike) * 100
-
Process Efficiency (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Visualizations
Caption: Workflow for urinary estrone analysis.
Caption: Overcoming matrix effects with a SIL-IS.
References
- 1. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. lambda-cro.com [lambda-cro.com]
Technical Support Center: Estrone-13C2 Analysis by ESI-MS
Welcome to the technical support center for the analysis of Estrone-13C2 and other non-polar steroids using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance ionization efficiency, improve signal intensity, and achieve reliable quantification.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weak or inconsistent in ESI-MS?
The low signal intensity for estrone and its isotopologues is a common issue stemming from their chemical nature. Steroids lack easily ionizable functional groups (like primary amines or carboxylic acids), making them difficult to charge in an ESI source[1]. Inconsistent signals can also be caused by ion suppression from co-eluting matrix components or unstable spray conditions[2][3].
Q2: Which ionization mode, positive or negative, is better for this compound?
For underivatized estrone, negative ion mode is often preferred as it can readily form the deprotonated molecule ([M-H]⁻)[4][5]. However, the ionization efficiency is still relatively low. For achieving the highest sensitivity, positive ion mode following a chemical derivatization step is superior. Derivatization adds a permanently charged or easily protonated group to the molecule, dramatically enhancing its signal response in positive ESI.
Q3: What are the most common adducts I should look for when analyzing this compound?
The adducts you observe will depend on your ionization mode and mobile phase composition.
-
Negative Ion Mode: The primary ion is the deprotonated molecule, [M-H]⁻. If using ammonium fluoride, you may initially see an [M+F]⁻ adduct, which then loses hydrofluoric acid (HF) in-source to form the more stable [M-H]⁻.
-
Positive Ion Mode: Common adducts include the protonated molecule [M+H]⁺, ammonium adduct [M+NH₄]⁺ (especially when using ammonium acetate or formate), and sodium adduct [M+Na]⁺. Sodium adducts are often undesirable and indicate the presence of salt contamination.
Q4: Should I consider derivatization to improve my signal?
Yes, especially if you need to achieve very low limits of quantification (in the pg/mL range). Derivatization is a powerful strategy to overcome the poor ionization efficiency of native estrogens.
-
Dansyl chloride is a widely used reagent that reacts with the phenolic hydroxyl group of estrone, allowing for highly sensitive detection in positive ion mode.
-
Picolinoyl derivatization has been shown to increase the detection response of estrogens by as much as 100-fold compared to underivatized molecules.
-
Amplifex Diene is another commercially available reagent that enhances signal in positive ESI, enabling LLOQs below 1 pg/mL.
Q5: Will the ¹³C₂ isotopic label on this compound affect its ionization efficiency compared to native estrone?
No, the isotopic label has a negligible effect on the physicochemical properties of the molecule. This compound will have virtually identical ionization efficiency, retention time, and fragmentation behavior to unlabeled estrone, which is why it serves as an ideal internal standard for quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Poor Ionization: Estrone is inherently difficult to ionize. 2. Incorrect Mobile Phase: Mobile phase lacks additives to promote ionization. 3. Suboptimal Source Parameters: Voltages, gas flows, or temperatures are not optimized. 4. Wrong Polarity: Analyzing in positive mode without derivatization. | 1. Switch to Negative Ion Mode: Monitor for the [M-H]⁻ ion. 2. Use Mobile Phase Additives: For negative mode, add 0.2 mM ammonium fluoride to your mobile phase. For positive mode, use 5 mM ammonium acetate to promote [M+NH₄]⁺ adducts. 3. Optimize Source Parameters: Systematically adjust spray voltage, nebulizer pressure, drying gas flow rate, and temperature. 4. Derivatize the Analyte: For high sensitivity in positive mode, use a derivatizing agent like dansyl chloride. |
| High Background / Ion Suppression | 1. Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids, salts) compete for ionization. 2. Mobile Phase Contamination: Use of non-volatile buffers (e.g., phosphates) or ion-pairing agents known to cause suppression (e.g., Trifluoroacetic Acid - TFA). | 1. Improve Sample Preparation: Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. 2. Chromatographic Separation: Ensure the analyte is chromatographically resolved from the bulk of the matrix components. 3. Use High-Purity Reagents: Use LC-MS grade solvents and volatile additives like formic acid, ammonium formate, or ammonium acetate. Avoid TFA. |
| Poor Reproducibility / Unstable Signal | 1. Unstable Electrospray: Fluctuations in spray voltage or mobile phase delivery. Clogged emitter. 2. Source Contamination: Buildup of non-volatile material on the ion source components. 3. Mobile Phase Degradation: Using aged or improperly prepared mobile phase. | 1. Check System Suitability: Ensure the LC pump is delivering a stable flow. Inspect and clean the ESI needle/emitter. Lowering the spray voltage can sometimes improve stability. 2. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion optics (e.g., sampling cone, skimmer). 3. Prepare Fresh Mobile Phase: Prepare mobile phases daily and ensure they are thoroughly mixed and degassed. |
| Dominant Sodium/Potassium Adducts | 1. Salt Contamination: Presence of Na⁺ or K⁺ ions in the sample, vials, or mobile phase. | 1. Use High-Purity Solvents and Additives: Ensure all reagents are LC-MS grade. 2. Improve Sample Cleanup: Use SPE to desalt the sample before injection. 3. Promote a Desired Adduct: In positive mode, add a reagent like ammonium acetate to the mobile phase. The higher concentration of NH₄⁺ ions will favor the formation of [M+NH₄]⁺ over [M+Na]⁺. |
Quantitative Data on Ionization Enhancement
The following tables summarize reported improvements in signal intensity for steroids using different analytical strategies.
Table 1: Effect of Mobile Phase Additives on ESI Sensitivity
| Additive | Ionization Mode | Typical Improvement | Notes |
| Ammonium Fluoride | Negative | 2 to 22-fold increase in sensitivity for various small molecules, including steroids. | Enhances the formation of [M-H]⁻ ions. Recommended for underivatized analysis. |
| Ammonium Acetate | Positive | Provides consistent formation of [M+NH₄]⁺ adducts. | A good choice for steroids when analyzing in positive mode without derivatization. |
| Formic Acid | Positive | Aids in protonation ([M+H]⁺) but is generally less effective for steroids. | More suitable for basic compounds. Can be used in combination with other modifiers. |
Table 2: Effect of Derivatization on ESI-MS Sensitivity of Estrogens
| Derivatization Agent | Ionization Mode | Reported Improvement | Reference |
| Picolinoyl Chloride | Positive | ~100-fold higher detection response compared to underivatized molecules. | |
| Dansyl Chloride | Positive | Enables robust quantification at low pg/mL levels (5 pg/mL). | |
| Amplifex Diene | Positive | Achieves Lower Limit of Quantification (LLOQ) below 1 pg/mL. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for High-Sensitivity Negative Ion Mode
This protocol is designed to enhance the formation of [M-H]⁻ ions for underivatized this compound.
-
Prepare Stock Solution: Prepare a 100 mM ammonium fluoride (NH₄F) stock solution in UHPLC-grade water.
-
Prepare Mobile Phase A (Aqueous): Add 200 µL of the 100 mM NH₄F stock solution to 100 mL of UHPLC-grade water. This creates a final concentration of 0.2 mM ammonium fluoride. Sonicate for 10 minutes to dissolve and degas.
-
Prepare Mobile Phase B (Organic): Add 200 µL of the 100 mM NH₄F stock solution to 100 mL of UHPLC-grade methanol. Sonicate for 10 minutes.
-
System Equilibration: Use these mobile phases with your LC gradient. Ensure the system is thoroughly flushed and equilibrated before starting the analysis.
Protocol 2: Dansyl Chloride Derivatization for Positive Ion Mode
This protocol adds a readily ionizable group to estrone, significantly boosting the signal in positive ESI.
-
Sample Preparation: After sample extraction (e.g., LLE), evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Preparation:
-
Prepare a dansyl chloride solution (e.g., 1 mg/mL) in acetone.
-
Prepare a sodium bicarbonate buffer (e.g., 100 mM, pH 9.0).
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of the sodium bicarbonate buffer.
-
Add 50 µL of the dansyl chloride solution.
-
Vortex briefly and incubate at 60°C for 10 minutes.
-
-
Reaction Quench & Cleanup: After incubation, evaporate the solvent. Reconstitute the residue in your initial mobile phase for LC-MS/MS analysis.
Visual Guides
The following diagrams illustrate key workflows and concepts for optimizing your analysis.
Caption: Troubleshooting workflow for weak this compound signals.
Caption: Comparison of ionization pathways for Estrone in ESI-MS.
References
- 1. Decoding the signal response of steroids in electrospray ionization mode (ESI-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Poor Recovery of Estrone-13C2
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of Estrone-13C2 during sample extraction. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable recovery rate for this compound?
A1: Acceptable recovery rates for steroid hormones, including isotopically labeled standards like this compound, are generally expected to be high and consistent. While the ideal recovery is 100%, in practice, recoveries are often considered acceptable if they are consistent and reproducible across samples. For many applications, recoveries above 80% are desirable.[1][2] However, the primary role of an isotopically labeled internal standard is to correct for analyte loss during sample preparation and for matrix effects.[3][4][5] Therefore, even with lower absolute recovery, if the recovery of this compound is consistent and accurately reflects the recovery of the native estrone, reliable quantification can still be achieved.
Q2: How do I calculate the extraction recovery of this compound?
A2: To determine the extraction recovery, you compare the analytical response of this compound in a pre-extraction spiked sample (spiked into the matrix before any extraction steps) to the response in a post-extraction spiked sample (spiked into the final, clean extract from a blank matrix).
Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100
This calculation helps to differentiate between analyte loss during the extraction process and matrix effects that might suppress or enhance the signal during analysis.
Q3: Can the choice of extraction method (LLE vs. SPE) significantly impact the recovery of this compound?
A3: Yes, the choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can have a significant impact on recovery.
-
LLE is a cost-effective method that relies on the differential solubility of the analyte in two immiscible liquids. The choice of organic solvent is critical for achieving high recovery of estrogens.
-
SPE can offer higher selectivity and cleaner extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. Optimization of SPE parameters such as sorbent type, sample pH, wash solutions, and elution solvent is crucial for good recovery.
The optimal method depends on the sample matrix, the required level of cleanup, and the available resources. Both methods can yield high recoveries when properly optimized.
Q4: What are "matrix effects" and how can they affect my this compound recovery?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. These effects can lead to ion suppression or enhancement, causing an underestimation or overestimation of the analyte concentration. While this compound is designed to co-elute with and experience similar matrix effects as the unlabeled estrone, significant matrix components can still impact its absolute signal. A very strong matrix effect might lead to a signal that is too low to be reliably detected, which can be misinterpreted as poor recovery.
Troubleshooting Guide
Poor recovery of this compound can arise from various factors throughout the sample preparation workflow. This guide provides a systematic approach to identifying and resolving these issues.
Step 1: Initial Assessment & Problem Localization
The first step is to determine at which stage the loss of this compound is occurring. This can be achieved by analyzing fractions from each step of your extraction process (e.g., the sample load, wash steps, and final eluate).
Troubleshooting Workflow for Poor this compound Recovery
Caption: Troubleshooting workflow for poor this compound recovery.
Step 2: Common Problems and Solutions
Based on where the analyte is being lost, consider the following potential causes and solutions:
| Potential Problem | Possible Causes | Recommended Actions |
| Loss during Sample Loading (SPE) | - Incorrect Sorbent Choice: The sorbent may not have the appropriate chemistry to retain estrone. - Inappropriate Sample pH: The pH of the sample may prevent the proper interaction between this compound and the sorbent. - Sample Solvent Too Strong: If the sample is dissolved in a solvent that is too non-polar, the analyte may not be retained on a reversed-phase sorbent. - Clogged SPE Cartridge: High viscosity or particulate matter in the sample can clog the cartridge, leading to channeling and poor retention. | - Select a sorbent suitable for steroids , such as C18 or a polymer-based sorbent. - Adjust the sample pH to ensure this compound is in a neutral form for optimal retention on reversed-phase sorbents. - Dilute the sample with a weaker solvent (e.g., water or a buffered solution) before loading. - Pre-filter or centrifuge the sample to remove particulates before loading. |
| Loss during Wash Steps (SPE) | - Wash Solvent is Too Strong: The wash solvent may be too non-polar, causing the premature elution of this compound along with interferences. | - Decrease the organic content of the wash solvent. Perform a stepwise wash with increasing solvent strength to remove interferences without eluting the analyte. |
| Incomplete Elution (SPE) | - Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb this compound from the sorbent. - Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely elute the analyte. | - Increase the strength of the elution solvent (e.g., increase the proportion of organic solvent). - Increase the volume of the elution solvent and collect multiple elution fractions to ensure complete recovery. |
| Poor Phase Separation (LLE) | - Emulsion Formation: The formation of an emulsion between the aqueous and organic layers can trap the analyte at the interface. | - Centrifuge the sample at a higher speed or for a longer duration. - Add salt ("salting out") to the aqueous phase to break the emulsion. - Freeze the aqueous layer to facilitate the decanting of the organic layer. |
| Analyte Loss during Evaporation | - Over-drying: Excessive drying can lead to the loss of semi-volatile compounds. - Adsorption to Glassware: Steroids can adsorb to the surface of glass or plastic tubes, especially if dried completely. | - Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Avoid complete dryness if possible. - Use silanized glassware to minimize adsorption. |
| Low Signal in Final Extract | - Incomplete Reconstitution: The dried extract may not have fully dissolved in the reconstitution solvent. - Matrix Effects: Co-eluting matrix components may be suppressing the ionization of this compound in the mass spectrometer. | - Vortex or sonicate the sample after adding the reconstitution solvent to ensure complete dissolution. - Optimize the sample cleanup to remove interfering matrix components. - Analyze a dilution of the sample to see if the matrix effect is concentration-dependent. |
Quantitative Data Summary: Expected Recovery Ranges
The following table summarizes reported recovery rates for estrogens using different extraction methods and matrices. While specific data for this compound is limited, these ranges provide a general benchmark for what can be achieved for similar compounds.
| Analyte | Extraction Method | Matrix | Average Recovery (%) | Reference |
| Estrone (E1) | Solid-Phase Extraction | Sewage | 81.63% | |
| 17β-estradiol (E2) | Solid-Phase Extraction | Sewage | 88.86% | |
| Estrogens | Solid-Phase Extraction | Water | 82-95% | |
| Testosterone | Supported Liquid Extraction | Human Plasma | 90-107% | |
| Estrone | Liquid-Liquid Extraction (MTBE) | Breast Tissue | >85% | |
| Estradiol | Liquid-Liquid Extraction (MTBE) | Breast Tissue | >85% | |
| Estrone & Estradiol | Liquid-Liquid Extraction | Human Serum | >90% (with optimization) |
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE) of Estrogens
This is a generalized protocol and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 5-10 mL of methanol, followed by 5-10 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or with a stream of nitrogen to remove any remaining water.
-
Elution: Elute the estrogens with an appropriate volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
General Protocol for Liquid-Liquid Extraction (LLE) of Estrogens
This is a generalized protocol and should be optimized for your specific application.
-
Solvent Addition: Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or methyl tert-butyl ether) to the liquid sample at a ratio of approximately 5:1 (v/v).
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Phase Separation: Allow the layers to separate for 5 minutes. Centrifugation can be used to expedite this process and resolve emulsions.
-
Collection: Carefully transfer the upper organic layer to a clean tube. To maximize recovery, this extraction step can be repeated, and the organic fractions pooled.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a solvent compatible with your analytical method.
By systematically working through this guide, you should be able to identify the source of poor this compound recovery and implement the necessary optimizations to improve the performance of your assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Secure Verification [cer.ihtm.bg.ac.rs]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Estrone and Estrone-¹³C₂ Separation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of estrone from its stable isotope-labeled internal standard, Estrone-¹³C₂.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Poor Peak Resolution or Co-elution with Interferences
Question: My estrone and Estrone-¹³C₂ peaks are not well-resolved from other components in the sample matrix. What steps can I take to improve this?
Answer: Achieving separation from endogenous matrix components is critical for accurate quantification. While estrone and its ¹³C₂-labeled standard are expected to co-elute, separating this pair from other substances is key. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Change Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Methanol can enhance π-π interactions with certain stationary phases, which may improve the separation of aromatic compounds like steroids.[1]
-
Adjust the Gradient: A shallower gradient (slower increase in organic solvent concentration) can increase the separation between closely eluting compounds.
-
Modify pH: For ionizable interferences, adjusting the mobile phase pH can change their retention time relative to estrone.
-
-
Evaluate the Stationary Phase (Column):
-
The choice of column chemistry is the most powerful tool to change selectivity.[1] If a standard C18 column is insufficient, consider alternatives:
-
Phenyl-Hexyl or Biphenyl Phases: These columns offer alternative selectivity through π-π interactions, which is highly effective for aromatic compounds like estrone and can help resolve them from matrix interferences.[1][2] A phenyl-hexyl stationary phase has been shown to achieve baseline separation of derivatized estrogens.[3]
-
Superficially Porous Particles (Core-Shell): Columns with core-shell particles provide higher efficiency than fully porous particles of a similar size, leading to sharper peaks and better resolution, often at a lower backpressure.
-
-
-
Adjust Operating Parameters:
-
Lower the Flow Rate: Reducing the flow rate can increase efficiency and improve the resolution of closely eluting peaks, though it will lengthen the analysis time.
-
Optimize Column Temperature: Temperature can affect selectivity. Experimenting with different temperatures (e.g., in 5 °C increments) within the column's stable range can sometimes resolve overlapping peaks.
-
Issue 2: Asymmetric Peaks (Tailing or Fronting)
Question: My chromatographic peaks for estrone are tailing. What is the cause and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups. Other causes include column overload and sample solvent mismatch.
-
Secondary Silanol Interactions: Use a column with high-purity silica or an end-capped stationary phase. Alternatively, a column with a polar-embedded group can shield the silanols and improve peak shape for polar analytes.
-
Column Overload: If the peak shape improves upon diluting the sample or injecting a smaller volume, the column is likely overloaded.
-
Sample Solvent Mismatch: The sample should ideally be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
-
Contamination: A contaminated guard or analytical column can lead to poor peak shape. Implement a regular column washing procedure.
Issue 3: Low Signal Intensity or Poor Sensitivity
Question: The signal for estrone is very low, and I'm struggling to reach the required limit of quantification (LOQ). How can I enhance sensitivity?
Answer: Low sensitivity in LC-MS/MS is often due to ion suppression from the sample matrix or suboptimal ionization conditions.
-
Improve Sample Preparation: Efficient sample cleanup is crucial. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components like phospholipids.
-
Optimize Mobile Phase Additives: For estrogens, electrospray ionization (ESI) in negative mode is typically more sensitive. Adding a small concentration of a weak base or a salt like ammonium fluoride (e.g., 0.2 mM) to the mobile phase can significantly enhance the formation of deprotonated molecules [M-H]⁻ and improve sensitivity.
-
Optimize MS Parameters: Ensure the mass spectrometer's source parameters (e.g., capillary voltage, desolvation gas temperature and flow) are optimized for estrone.
-
Consider Derivatization: If sufficient sensitivity cannot be achieved with the native compound, derivatization with a reagent like dansyl chloride can improve ionization efficiency and sensitivity, though it adds a step to sample preparation. However, many modern methods are sensitive enough to avoid this step.
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting conditions for separating estrone and Estrone-¹³C₂?
A1: A good starting point for method development is reversed-phase HPLC. Typical conditions involve a C18 column with a mobile phase consisting of water (A) and an organic modifier like acetonitrile or methanol (B), run in a gradient elution mode. An initial mobile phase composition of 60-70% aqueous is common, ramping up to a high organic percentage to elute the analyte.
Q2: Is baseline separation of Estrone and Estrone-¹³C₂ necessary?
A2: No, for quantitative analysis using isotope dilution mass spectrometry, baseline separation of the analyte and its stable isotope-labeled internal standard is not necessary. In fact, co-elution is desirable. The purpose of the internal standard is to experience the same chromatographic conditions and matrix effects (like ion suppression) as the analyte. Since ¹³C-labeled standards have nearly identical chemical properties and retention times, they can effectively compensate for variations during sample preparation and analysis. The primary goal is to separate the analyte/internal standard pair from any other interfering compounds in the sample.
Q3: How can I minimize ion suppression in the mass spectrometer?
A3: Ion suppression occurs when components from the sample matrix co-elute with the analyte and interfere with its ionization, reducing the signal. To minimize this:
-
Improve Chromatographic Separation: Ensure estrone is chromatographically separated from the bulk of the matrix components.
-
Enhance Sample Cleanup: Use rigorous sample preparation techniques like SPE or LLE to remove interfering substances before injection.
-
Reduce Injection Volume: Injecting less sample can reduce the amount of matrix introduced into the MS source.
-
Use a Different Column Chemistry: Altering the stationary phase can change the retention of matrix components relative to your analyte.
Q4: My retention times are drifting between injections. What could be the cause?
A4: Retention time instability is often due to a few common issues:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated back to the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If preparing it by hand, slight variations between batches can cause shifts.
-
Column Temperature: Unstable ambient temperatures can affect retention. Using a thermostatically controlled column compartment is essential for reproducible chromatography.
-
System Leaks: A small leak in the pump or fittings can cause pressure fluctuations and lead to unstable retention times.
Experimental Protocols & Data
Example LC-MS/MS Protocol
This protocol provides a general methodology for the analysis of estrone. Optimization is required based on your specific instrumentation and sample type.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum, add the Estrone-¹³C₂ internal standard solution.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm
-
Mobile Phase A: 0.2 mM Ammonium Fluoride in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Gradient:
-
0.0 min: 40% B
-
1.0 min: 40% B
-
5.0 min: 95% B
-
5.1 min: 95% B
-
5.2 min: 40% B
-
7.0 min: 40% B
-
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Sciex 5500 QTRAP or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
Capillary Voltage: -4500 V
-
Source Temperature: 500 °C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 30 psi
Data Tables
Table 1: Typical LC Parameters for Estrone Separation
| Parameter | Typical Value | Purpose |
| Stationary Phase | C18, Phenyl-Hexyl, Biphenyl | Provides separation based on hydrophobicity and/or aromaticity. |
| Column Dimensions | 2.1 x 50-150 mm, <3 µm | Standard dimensions for analytical LC-MS. |
| Mobile Phase | Water with Acetonitrile or Methanol | Reversed-phase elution. |
| Additive | 0.1% Formic Acid (ESI+) or 0.2mM NH₄F (ESI-) | Improves peak shape and ionization. |
| Flow Rate | 0.3 - 0.6 mL/min | Balances analysis time and efficiency. |
| Temperature | 30 - 50 °C | Controls retention and viscosity. |
| Gradient | 30-40% organic to 95-100% organic | Elutes compounds of varying polarity. |
Table 2: Example MS/MS Parameters for Estrone and Estrone-¹³C₂
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Estrone | ESI Negative | 269.2 | 145.1 | 100 |
| Estrone-¹³C₂ | ESI Negative | 271.2 | 145.1 | 100 |
References
- 1. agilent.com [agilent.com]
- 2. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Interference in Estrone-13C2 Based Assays
Welcome to the technical support center for troubleshooting isotopic interference in Estrone-13C2 based assays. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common issues related to isotopic overlap in quantitative mass spectrometry analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of an this compound assay?
A1: Isotopic interference occurs when the signal from the naturally occurring heavy isotopes of unlabeled Estrone (the analyte) overlaps with the signal of the this compound internal standard. Estrone has the chemical formula C18H22O2. Due to the natural abundance of Carbon-13 (~1.1%), a small percentage of native Estrone molecules will have a mass that is one or two daltons heavier than the monoisotopic mass. This M+2 peak of the unlabeled Estrone can contribute to the signal of the this compound internal standard, leading to inaccuracies in quantification, especially at low analyte concentrations.
Q2: What are the primary consequences of uncorrected isotopic interference?
A2: Uncorrected isotopic interference can lead to several analytical problems:
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Inaccurate Quantification: The contribution of the analyte's M+2 isotopologue to the internal standard's signal can artificially inflate the internal standard's response. This leads to an underestimation of the analyte's true concentration.
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Non-linear Calibration Curves: The interference is concentration-dependent, meaning it has a more significant impact at higher analyte concentrations. This can cause non-linearity in the calibration curve, particularly at the upper and lower ends.
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Poor Assay Precision and Accuracy: The variability introduced by the isotopic overlap can decrease the overall precision and accuracy of the assay, making it difficult to obtain reliable and reproducible results.
Q3: How can I determine if my assay is affected by isotopic interference?
A3: You can assess for isotopic interference by:
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Analyzing a high-concentration unlabeled Estrone standard: Prepare a sample containing a high concentration of unlabeled Estrone and no this compound. Monitor the mass channel of the this compound internal standard. A significant signal in this channel indicates interference from the M+2 peak of the unlabeled Estrone.
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Examining your calibration curve: A non-linear calibration curve, especially one that deviates at the high or low ends, can be indicative of isotopic interference.
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Evaluating the accuracy of your quality control samples: Consistently lower than expected concentrations for your high-concentration quality control samples may suggest that the internal standard signal is being artificially inflated by the analyte.
Troubleshooting Guides
Issue 1: Non-linear calibration curve, particularly at high concentrations.
-
Root Cause: At high concentrations of unlabeled Estrone, the contribution of its M+2 isotopologue to the this compound signal becomes more pronounced, leading to a disproportionate increase in the internal standard signal and causing the calibration curve to plateau.
-
Troubleshooting Steps:
-
Confirm Interference: Analyze a high-concentration unlabeled Estrone standard and check for a signal in the this compound channel.
-
Implement Mathematical Correction: Apply a correction algorithm to your data processing method to subtract the contribution of the analyte's M+2 peak from the internal standard's signal.
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Optimize Chromatographic Separation: While 13C-labeled standards generally co-elute with the native analyte, ensuring baseline separation from other matrix components can help minimize any potential confounding factors.
-
Issue 2: Inaccurate results for low-concentration samples.
-
Root Cause: Even at low analyte concentrations, the natural isotopic abundance can contribute to the internal standard signal, leading to an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration.
-
Troubleshooting Steps:
-
Verify Isotopic Purity of the Internal Standard: Ensure that the this compound internal standard is of high isotopic purity and does not contain significant amounts of unlabeled Estrone.
-
Apply a Correction Factor: Utilize a mathematical correction to account for the isotopic contribution, which will have a more noticeable relative impact at lower analyte levels.
-
Optimize Mass Spectrometer Parameters: Ensure that the mass spectrometer is properly calibrated and that the resolution is sufficient to distinguish between the analyte and internal standard signals as much as possible.
-
Data Presentation
Table 1: Theoretical Isotopic Distribution of Unlabeled Estrone (C18H22O2)
| Isotopologue | Relative Abundance (%) |
| M (Monoisotopic) | 100.00 |
| M+1 | 19.87 |
| M+2 | 2.28 |
| M+3 | 0.18 |
Note: These are theoretical abundances calculated based on the natural abundance of isotopes. Actual measured abundances may vary slightly.
Table 2: Contribution of Unlabeled Estrone to this compound Signal
| Analyte Concentration | Theoretical M+2 Contribution to IS Signal (%) |
| Low | < 0.1 |
| Medium | 0.1 - 1.0 |
| High | > 1.0 |
This table provides a general illustration. The actual percentage will depend on the specific concentrations and the response of the instrument.
Experimental Protocols
Protocol 1: Mathematical Correction for Isotopic Interference
This protocol describes the steps to mathematically correct for the contribution of the M+2 isotopologue of unlabeled Estrone to the signal of the this compound internal standard.
1. Determine the Natural Isotopic Abundance of Unlabeled Estrone: a. Prepare a series of calibration standards of unlabeled Estrone. b. Acquire the mass spectra for each standard, focusing on the isotopic cluster around the monoisotopic peak. c. Measure the peak areas of the M and M+2 peaks. d. Calculate the average ratio of the M+2 peak area to the M peak area. This ratio represents the natural isotopic abundance of the M+2 isotopologue.
2. Correct the Internal Standard Signal: a. For each sample, measure the peak area of the unlabeled Estrone (M) and the this compound internal standard. b. Calculate the contribution of the unlabeled Estrone's M+2 peak to the internal standard's signal using the following formula: Contribution = Peak Area (M) * Average M+2/M Ratio c. Subtract this contribution from the measured peak area of the this compound internal standard: Corrected IS Peak Area = Measured IS Peak Area - Contribution
3. Quantify the Analyte: a. Use the corrected internal standard peak area to calculate the analyte concentration from the calibration curve.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Estrone
1. Materials:
-
Estrone and this compound standards
-
Human serum/plasma
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Water
-
Formic acid
2. Sample Preparation: a. To 200 µL of serum or plasma, add the this compound internal standard. b. Add 1 mL of MTBE, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes. c. Transfer the upper organic layer to a clean tube. d. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the dried extract in 100 µL of 50:50 methanol:water with 0.1% formic acid.
3. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate Estrone from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on derivatization and sensitivity.
-
MRM Transitions: Monitor appropriate precursor and product ions for both Estrone and this compound.
Mandatory Visualization
Caption: Workflow for Estrone analysis with isotopic interference correction.
Technical Support Center: Minimizing Ion Suppression for Estrone-13C2
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of ion suppression for Estrone-13C2 in complex biological matrices. It is intended for researchers, scientists, and drug development professionals working with LC-MS/MS analysis of estrogens.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of Estrone and its isotopically labeled internal standard, this compound.
Q1: My signal intensity for both Estrone and this compound is significantly lower than expected. What is the likely cause?
A: A concurrent low signal for both the analyte and the internal standard strongly indicates the presence of significant ion suppression.[1] This phenomenon occurs when co-eluting components from the sample matrix interfere with the ionization efficiency of your target compounds in the mass spectrometer's ion source.[1][2] Common causes include inadequate sample cleanup, leaving behind interfering substances like phospholipids, salts, or proteins from matrices such as plasma or serum.[1][2]
Q2: The peak area ratio of my analyte (Estrone) to the internal standard (this compound) is inconsistent across different samples and replicates. What could be the problem?
A: Inconsistent analyte-to-internal-standard ratios suggest that the ion suppression is variable across your samples and is not being adequately compensated for by the this compound. While stable isotope-labeled internal standards are designed to co-elute and experience similar matrix effects, significant variations in the matrix composition between samples can lead to differential ion suppression. This can be caused by differences in the biological samples themselves or inconsistencies introduced during the sample preparation process.
Q3: How can I definitively confirm that ion suppression is affecting my analysis?
A: A post-column infusion experiment is the standard method to confirm and identify regions of ion suppression. This experiment involves infusing a constant flow of your analyte (Estrone) directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A drop in the stable baseline signal at specific retention times indicates that components eluting from the column at that moment are causing ion suppression. Comparing this suppression profile to the retention time of your analyte will confirm if co-eluting matrix components are the issue.
Q4: What are the most effective ways to modify my sample preparation to reduce ion suppression?
A: A robust sample preparation protocol is the most critical step in minimizing ion suppression. The goal is to remove interfering matrix components before LC-MS analysis. The most common and effective techniques include:
-
Solid-Phase Extraction (SPE): This is a highly selective method that can efficiently remove salts and phospholipids while concentrating your analyte. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective for cleaning up complex biological samples.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating analytes from interfering matrix components based on their differential solubility in immiscible liquids. It is particularly good at removing non-volatile salts.
-
Protein Precipitation (PPT): While a quick and simple method, PPT is generally the least effective at removing phospholipids and other small molecules that cause ion suppression, often leading to significant matrix effects.
Q5: Beyond sample preparation, can I adjust my LC-MS/MS parameters to mitigate ion suppression?
A: Yes, optimizing your chromatographic and mass spectrometric conditions can also help reduce ion suppression:
-
Chromatographic Separation: Improving the chromatographic resolution between Estrone and interfering matrix components is crucial. This can be achieved by modifying the mobile phase gradient (e.g., making it shallower to better separate peaks) or changing the analytical column to one with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.
-
Mass Spectrometry Ionization: If your instrument allows, switching the ionization source can have a significant impact. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from matrix effects than Electrospray Ionization (ESI).
Frequently Asked Questions (FAQs)
Q1: What exactly is ion suppression and why is it a concern for this compound analysis?
A: Ion suppression is a type of matrix effect that reduces the ionization efficiency of an analyte and its internal standard in the ion source of a mass spectrometer. It is caused by co-eluting compounds from the sample matrix that compete for ionization or otherwise hinder the process. This is a major concern in quantitative analysis because it leads to a decreased signal, which can negatively impact the accuracy, precision, and sensitivity of the assay. Even with a stable isotope-labeled internal standard like this compound, severe ion suppression can compromise the reliability of the quantification.
Q2: What are the most common sources of ion suppression when analyzing samples like plasma, serum, or urine?
A: The primary sources of ion suppression are endogenous components from the biological matrix that are not sufficiently removed during sample preparation. Key culprits include:
-
Phospholipids: Abundant in plasma and serum, these are notoriously problematic for causing ion suppression in ESI.
-
Salts and Buffers: High concentrations of non-volatile salts can accumulate on the ion source and suppress the analyte signal.
-
Proteins and Peptides: While large proteins are often removed, residual peptides can still co-elute and interfere with ionization.
-
Other Endogenous Molecules: Complex matrices like urine contain numerous small molecules that can cause interference.
Q3: Why is a ¹³C-labeled internal standard like Estrone-¹³C2 preferred over a deuterium-labeled (²H) standard?
A: ¹³C-labeled internal standards are generally preferred because they are more likely to co-elute perfectly with the unlabeled analyte. Deuterium-labeled standards can sometimes exhibit a slight shift in retention time due to the physicochemical differences between hydrogen and deuterium. If this shift causes the internal standard to elute in a region with a different degree of ion suppression than the analyte, the compensation for matrix effects will be inaccurate, leading to unreliable quantification.
Q4: Is there a single "best" sample preparation technique to eliminate ion suppression for estrogen analysis?
A: There is no universal solution, as the ideal technique depends on the specific matrix, the required sensitivity, and the available equipment. However, for complex matrices like serum or plasma, extraction methods are generally superior to protein precipitation. Mixed-mode Solid-Phase Extraction (SPE) is often considered one of the most effective methods as it provides the cleanest extracts by removing a wide range of interferences, thereby significantly reducing matrix effects. Liquid-Liquid Extraction (LLE) is also a very effective alternative.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Estrone from Human Serum
This protocol is a representative example for cleaning serum samples prior to LC-MS/MS analysis.
-
Sample Pre-treatment: To 250 µL of human serum, add the this compound internal standard solution. Vortex to mix.
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water through the cartridge.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing Steps:
-
Wash the cartridge with 1 mL of deionized water to remove salts.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
-
Analyte Elution: Elute the Estrone and this compound from the cartridge with 1 mL of a 90:10 mixture of methanol and ammonium hydroxide.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Estrone from Human Serum
This protocol provides an alternative cleanup method.
-
Sample Preparation: To 250 µL of human serum, add the this compound internal standard.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry Down & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: Example UPLC-MS/MS Parameters
These are example starting parameters that should be optimized for your specific instrumentation.
-
LC System: Waters ACQUITY UPLC I-Class
-
Column: CORTECS Phenyl, 2.1 x 100 mm, 1.6 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
MS System: Waters Xevo TQ-XS Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150 °C
Data Presentation
Table 1: Comparison of Matrix Effects with Different Sample Preparation Techniques
| Sample Preparation Method | Analyte | Matrix Factor (%) | Interpretation |
| Protein Precipitation (PPT) | Estrone | 65% | Significant Ion Suppression |
| Liquid-Liquid Extraction (LLE) | Estrone | 92% | Minimal Ion Suppression |
| Solid-Phase Extraction (SPE) | Estrone | 98% | Negligible Ion Suppression |
Matrix Factor is calculated as (Peak Area in Matrix) / (Peak Area in Solvent) x 100. A value <100% indicates ion suppression.
Table 2: Example LC Gradient for Estrogen Analysis
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 0.4 | 70 | 30 |
| 1.00 | 0.4 | 70 | 30 |
| 5.00 | 0.4 | 30 | 70 |
| 5.50 | 0.4 | 5 | 95 |
| 6.50 | 0.4 | 5 | 95 |
| 6.60 | 0.4 | 70 | 30 |
| 8.00 | 0.4 | 70 | 30 |
Table 3: Example MRM Transitions for Estrone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Estrone | 269.2 | 145.1 | 40 | 35 |
| This compound | 271.2 | 147.1 | 40 | 35 |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating ion suppression.
Caption: Decision tree for selecting a suitable sample preparation method.
References
Technical Support Center: Enhancing the Limit of Quantification (LOQ) with Estrone-13C2
Welcome to the technical support center for the application of Estrone-13C2 as a stable isotope-labeled (SIL) internal standard to enhance the limit of quantification (LOQ) in analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard to improve the LOQ of estrone analysis.
Issue 1: High Background Signal or Contamination at the Analyte Mass Transition
-
Question: I am observing a significant signal for native estrone even in my blank samples, which is limiting my LOQ. Could the this compound internal standard be the source?
-
Answer: Yes, this is a potential issue. The presence of unlabeled analyte in the SIL standard is a common problem that can lead to an artificially high baseline and impact the accuracy of low-concentration samples.[1]
-
Troubleshooting Steps:
-
Verify the Isotopic Purity of this compound: Prepare a high-concentration solution of the this compound standard in a neat solvent and analyze it using your LC-MS/MS method. Examine the chromatogram for any signal at the mass transition of the unlabeled estrone.
-
Contact the Supplier: If significant unlabeled impurity is detected, contact the supplier for the certificate of analysis to confirm the isotopic purity.
-
Optimize Chromatography: Ensure baseline separation between estrone and any potential interfering peaks.
-
-
Issue 2: Poor Reproducibility and Inaccurate Quantification at Low Concentrations
-
Question: My calibration curve is not linear at the lower end, and the precision for my low-level quality control (QC) samples is poor. How can I improve this?
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Answer: Inconsistent results at low concentrations can stem from several factors, including matrix effects, variable extraction recovery, and instability of the internal standard.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Matrix components can suppress or enhance the ionization of the analyte and internal standard differently, even with a SIL IS.[2] To assess this, compare the peak area of this compound in a neat solution versus its peak area in an extracted blank matrix sample. A significant difference indicates the presence of matrix effects.
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Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[3]
-
Ensure Chromatographic Co-elution: A slight difference in retention time between estrone and this compound can expose them to different matrix components as they elute. This is less common with 13C-labeled standards compared to deuterated ones but should still be verified. Adjust your chromatographic conditions to ensure the analyte and internal standard peaks are as closely aligned as possible.
-
-
Issue 3: Low Signal Intensity for Estrone and/or this compound
-
Question: I am struggling to achieve the desired sensitivity for my estrone assay, and the signal for both the analyte and the internal standard is weak. What can I do to enhance the signal?
-
Answer: Low signal intensity can be due to suboptimal mass spectrometry parameters, poor ionization efficiency, or issues with sample preparation.
-
Troubleshooting Steps:
-
Optimize Mass Spectrometer Settings: Infuse a solution of estrone and this compound directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, and temperature) and compound-specific parameters (e.g., collision energy).
-
Consider Derivatization: Derivatization of estrogens with reagents like dansyl chloride can significantly improve ionization efficiency and, consequently, sensitivity.
-
Check for Analyte Degradation: Ensure that the sample processing and storage conditions are not causing degradation of estrone or this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of a deuterated estrone internal standard?
A1: While both are stable isotope-labeled standards, 13C-labeled standards like this compound are often preferred over deuterated standards for several reasons:
-
No Isotopic Exchange: 13C labels are not susceptible to hydrogen/deuterium exchange with the solvent, which can be an issue with deuterated standards, especially in aqueous environments.
-
Minimal Chromatographic Shift: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-labeled counterparts (the "deuterium isotope effect"), which can lead to differential matrix effects. 13C-labeled standards generally co-elute more closely with the native analyte.
Q2: What is the ideal mass difference between the analyte and the SIL internal standard?
A2: A sufficient mass difference is crucial to prevent spectral overlap. For small molecules like estrone, a mass difference of 3 or more mass units is generally recommended. This compound provides a mass shift of +2, which is often sufficient, but careful evaluation of potential isotopic contributions is necessary.
Q3: How can I be sure that this compound is effectively compensating for matrix effects?
A3: The effectiveness of an internal standard in compensating for matrix effects relies on the assumption that both the analyte and the IS are affected equally. To verify this:
-
Post-extraction Spike Experiment: Prepare two sets of blank matrix extracts. Spike one set with the analyte and internal standard before extraction and the other set after extraction. The ratio of the analyte peak area to the internal standard peak area should be consistent between the two sets.
-
Multiple Matrix Sources: Analyze samples from different lots or sources of the biological matrix to ensure consistent performance.
Q4: Can the concentration of the this compound internal standard affect my assay?
A4: Yes, the concentration of the internal standard should be optimized. It should be high enough to provide a robust and reproducible signal but not so high that it causes ion suppression of the analyte or contributes significantly to the analyte signal through isotopic impurities. A common practice is to use a concentration that is in the mid-range of the calibration curve.
Quantitative Data Summary
The following table summarizes limit of quantification (LOQ) data from various high-sensitivity LC-MS/MS methods for estrone analysis.
| Analyte | Internal Standard | LOQ | Matrix | Derivatization | Reference |
| Estrone (E1) | 13C3-E1 | 0.3 pmol/L (0.07 pg/mL) | Serum | No | |
| Estrone (E1) | Not specified | 2 pg/mL | Human Serum | No | |
| Estrone (E1) | Not specified | 1 pg/mL | Serum | Yes (Dansyl chloride) | |
| Estrone (E1) | E2-D5 | 5 pg/mL | Blood Serum | Yes (Dansyl chloride) |
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Estrone Analysis in Serum
This protocol provides a general workflow for the extraction of estrone from serum samples prior to LC-MS/MS analysis.
-
Sample Preparation:
-
Thaw serum samples, calibrators, and quality controls on ice.
-
Vortex each sample to ensure homogeneity.
-
-
Spiking with Internal Standard:
-
To 200 µL of each sample, add a fixed amount of this compound internal standard solution (e.g., 50 µL of a 1 ng/mL solution).
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Visualizations
Caption: Liquid-Liquid Extraction Workflow for Estrone Analysis.
References
Estrone-13C2 Stability in Different Solvent Systems: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Estrone-13C2 in various solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your analytical standards and experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The choice of solvent depends on the intended storage duration and temperature. For long-term storage, dimethyl sulfoxide (DMSO) is a good option when stored at -80°C.[1] Methanol and acetonitrile are also commonly used for preparing standards for clinical mass spectrometry.[2] For solutions in methanol, storage at -20°C with protection from light is recommended.[2] Solutions in acetonitrile may be stored at room temperature, also protected from light and moisture.
Q2: How should I store solid this compound?
A2: Solid (powder) this compound is stable for up to two years when stored at -20°C.[1] Unlabeled estrone, as a crystalline solid, has been shown to be stable for at least four years at -20°C.
Q3: My this compound solution in methanol seems to be degrading. Is this common?
A3: Yes, degradation of estrogens, including estrone, in methanol stock solutions stored at -20°C has been observed, sometimes within a few weeks.[3] The suspected cause is often oxidation. To mitigate this, consider preparing fresh solutions, storing them for shorter periods, or adding an antioxidant.
Q4: Can I store this compound in an aqueous buffer?
A4: It is not recommended to store this compound in aqueous solutions for more than one day. If you need to work with aqueous buffers, it is best to first dissolve the compound in a water-miscible organic solvent like DMSO or dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice for immediate use.
Q5: What are the primary degradation pathways for estrone?
A5: Estrone can degrade through several mechanisms, including oxidation, photodegradation, and microbial degradation. The phenolic hydroxyl group and the steroid backbone are susceptible to chemical and enzymatic modifications.
Data Presentation: Stability Summary
The following table summarizes the recommended storage conditions and stability data for this compound in various states and solvent systems based on available data.
| Compound State | Solvent System | Storage Temperature | Duration of Stability | Source(s) |
| Powder | N/A | -20°C | 2 years | |
| Solution | DMSO | -80°C | 6 months | |
| Solution | DMSO | 4°C | 2 weeks | |
| Solution | Methanol | -20°C | Weeks (potential for degradation) | |
| Solution | Acetonitrile | Room Temperature | Not specified, protect from light/moisture | |
| Aqueous Solution | Buffer (e.g., PBS) | Not Recommended | < 1 day |
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Loss of signal or peak area reduction in LC-MS analysis. | Degradation of this compound in the stock or working solution. | 1. Prepare fresh stock solutions. Avoid using solutions stored for extended periods, especially in methanol. 2. Check storage conditions. Ensure the solution has been stored at the recommended temperature and protected from light. 3. Consider the solvent. If using methanol, try switching to DMSO for long-term storage or acetonitrile for shorter-term use. 4. Add an antioxidant. For methanol stocks, adding a small amount of an antioxidant like propyl gallate or ascorbic acid may inhibit oxidative degradation. 5. Purge with inert gas. Before sealing and storing, purging the vial headspace with nitrogen or argon can help displace oxygen and reduce oxidation. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | 1. Confirm degradation. Analyze a freshly prepared standard to see if the extraneous peaks are absent. 2. Investigate the degradation pathway. The new peaks could correspond to oxidized forms of estrone. Review literature on estrone degradation products to aid in identification. 3. Optimize storage. Implement the storage recommendations outlined above to minimize further degradation. |
| Poor reproducibility between experiments. | Inconsistent stability of the standard solution. | 1. Standardize solution preparation and handling. Prepare solutions fresh for each batch of experiments or use solutions from a recently prepared stock. 2. Aliquot stock solutions. To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials upon preparation. |
| Peak splitting or merging in chromatography. | Potential degradation leading to isomeric or closely related compounds. This has been noted for hydroxylated estrone metabolites. | 1. Verify chromatographic separation. Ensure your analytical method can resolve the parent compound from potential degradation products. 2. Use fresh samples. As with signal loss, this is a strong indicator of sample degradation. |
Experimental Protocols & Workflows
Protocol for Preparation and Storage of this compound Stock Solution
-
Weighing: Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation. Accurately weigh the required amount of the solid in a clean, dry vial.
-
Dissolution: Add the desired volume of the chosen solvent (e.g., DMSO, methanol, acetonitrile) to achieve the target concentration. Vortex or sonicate briefly to ensure complete dissolution.
-
Storage (DMSO): For long-term storage, dispense the DMSO stock solution into small-volume aliquots in amber glass vials. Purge the headspace with an inert gas (e.g., nitrogen or argon), cap tightly, and store at -80°C for up to 6 months.
-
Storage (Methanol/Acetonitrile): For shorter-term use, store methanol solutions at -20°C and acetonitrile solutions at room temperature. Always protect from light. Due to observed instability in methanol, it is advisable to use these solutions within a few weeks.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate mobile phase or solvent immediately before use. Do not store dilute aqueous solutions.
Workflow for Assessing Solution Stability
The following diagram illustrates a typical workflow for conducting a stability assessment of an this compound solution.
This workflow provides a systematic approach to generating quantitative data on the stability of this compound in a specific solvent system under defined storage conditions. By comparing the concentration at each time point to the initial concentration, a degradation profile can be established.
References
Technical Support Center: Quantification of Estrone-13C2 with Derivatization
Welcome to the technical support center for the analysis of Estrone-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of derivatization on the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the quantification of estrone and its labeled internal standards like this compound?
A1: Derivatization is often employed in the LC-MS/MS analysis of estrogens for several key reasons:
-
Enhanced Ionization Efficiency: Estrone and its analogs are inherently nonpolar and do not ionize efficiently in common electrospray ionization (ESI) sources.[1][2] Derivatization introduces a readily ionizable or permanently charged group onto the molecule, significantly increasing its response in the mass spectrometer.[2][3]
-
Improved Sensitivity: By boosting the ionization efficiency, derivatization leads to a substantial increase in signal intensity, allowing for lower limits of detection (LOD) and quantification (LOQ). This is crucial for measuring the low physiological concentrations of estrogens in biological matrices.
-
Reduced Matrix Effects: While not eliminating them entirely, derivatization can help mitigate the impact of matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix. By shifting the analyte to a different region of the chromatogram and improving its ionization, the relative impact of interfering species can be reduced.
-
Improved Chromatographic Separation: Derivatization can alter the chromatographic behavior of estrone, potentially improving its separation from other endogenous compounds and isomers.
Q2: What are the most common derivatization agents for estrone analysis?
A2: Several derivatization agents are commonly used for the analysis of estrogens. The choice of agent depends on the analytical method (e.g., LC-MS/MS), the desired sensitivity, and the specific instrumentation available. Some of the most frequently used agents include:
-
Dansyl Chloride: This is one of the most widely used derivatizing agents for estrogens. It reacts with the phenolic hydroxyl group of estrone to form a derivative that is highly responsive in positive ion ESI-MS.
-
Picolinoyl Chloride: Picolinoyl derivatization has been shown to yield derivatives with a high detection response, offering significant sensitivity improvements.
-
2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): This reagent creates derivatives with compound-specific fragmentation patterns, which can enhance the specificity of the analysis.
-
1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ) followed by methylation (MPPZ): This two-step derivatization process creates a permanently positively charged derivative, leading to high sensitivity.
Q3: How does derivatization affect the this compound internal standard?
A3: Ideally, the derivatization reaction should be identical for both the native analyte (Estrone) and the isotopically labeled internal standard (this compound). Since this compound has the same chemical structure and functional groups as Estrone, it will undergo the same derivatization reaction. The purpose of the stable isotope-labeled internal standard is to compensate for variations in sample preparation, including the derivatization step, and for matrix effects. Therefore, consistent and reproducible derivatization of both the analyte and the internal standard is critical for accurate quantification.
Troubleshooting Guides
Issue 1: Low or no signal for derivatized this compound and Estrone.
-
Possible Cause 1: Incomplete Derivatization Reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the derivatizing agent is not degraded. Many derivatization reagents are sensitive to moisture and light.
-
Optimize Reaction Conditions: Review the reaction temperature, time, and pH. For example, dansyl chloride derivatization is typically performed at 60°C for 10 minutes in a basic pH environment (e.g., sodium bicarbonate buffer at pH 10.5).
-
Ensure Anhydrous Conditions (if required): Some derivatization reactions, like with 4-(Dimethylamino) benzoyl chloride, require an anhydrous environment. Ensure all solvents and sample extracts are thoroughly dried before adding the reagent.
-
Check Reagent Concentration: The concentration of the derivatization agent should be in sufficient excess to drive the reaction to completion for both the analyte and the internal standard.
-
-
-
Possible Cause 2: Degradation of the Derivative.
-
Troubleshooting Steps:
-
Check Sample Stability: Some derivatives are light-sensitive or may degrade over time in the autosampler. It is recommended to analyze samples shortly after derivatization or to perform stability tests. FMP derivatives have been shown to be relatively stable over 24 hours at 10°C with only 7-9% degradation.
-
Optimize Mobile Phase: The pH and composition of the mobile phase can affect the stability of the derivative during chromatographic separation.
-
-
-
Possible Cause 3: Ion Suppression.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are highly effective at removing phospholipids and other sources of ion suppression.
-
Optimize Chromatography: Modify the LC gradient or use a different column to improve the separation of your analyte from co-eluting matrix components.
-
Perform a Post-Column Infusion Experiment: This can help confirm if ion suppression is occurring at the retention time of your analyte.
-
-
Issue 2: Inconsistent or poor reproducibility of this compound/Estrone peak area ratios.
-
Possible Cause 1: Variable Derivatization Efficiency.
-
Troubleshooting Steps:
-
Standardize Derivatization Protocol: Ensure the derivatization procedure is followed precisely for all samples, calibrators, and quality controls. This includes accurate pipetting of reagents, consistent reaction times and temperatures, and uniform sample mixing.
-
Matrix Effects on Derivatization: Components in the sample matrix can sometimes interfere with the derivatization reaction itself. Evaluate the derivatization efficiency in the presence of the matrix by comparing the response of a pre-spiked sample to a post-spiked sample.
-
-
-
Possible Cause 2: Isotopic Interference or Crosstalk.
-
Troubleshooting Steps:
-
Check for Analyte Contribution to Internal Standard Signal: Analyze a high concentration standard of underivatized Estrone and monitor the mass transition for derivatized this compound. A significant signal indicates that the M+2 isotope of derivatized Estrone is contributing to the internal standard signal.
-
Check for Internal Standard Contribution to Analyte Signal: Analyze a sample containing only the this compound internal standard and monitor the mass transition for derivatized Estrone. This will reveal any isotopic impurities in the internal standard.
-
Optimize Chromatography: Ensure baseline separation of any interfering peaks. While the analyte and internal standard should co-elute, complete separation from other compounds is crucial.
-
Use a Higher Mass Isotope: If significant crosstalk is observed, consider using an internal standard with a higher degree of isotopic labeling (e.g., Estrone-13C6) to minimize spectral overlap.
-
-
Issue 3: Unexpected or additional peaks in the chromatogram.
-
Possible Cause 1: By-products of the Derivatization Reaction.
-
Troubleshooting Steps:
-
Optimize Reagent Concentration: Using a large excess of the derivatizing agent can sometimes lead to the formation of by-products that may interfere with the analysis. Try reducing the amount of reagent used, while still ensuring complete derivatization.
-
Improve Chromatographic Resolution: Adjust the LC method to separate the analyte and internal standard peaks from any reaction by-products.
-
-
-
Possible Cause 2: Derivatization of Other Endogenous Compounds.
-
Troubleshooting Steps:
-
Selective Derivatization: The derivatizing agents used for estrogens typically target phenolic hydroxyl groups. Therefore, other endogenous compounds with this functional group may also be derivatized.
-
Enhance Specificity of MS/MS Detection: Ensure that the selected reaction monitoring (SRM) transitions are highly specific to the derivatized estrone. It is good practice to monitor at least two transitions per analyte to confirm identity.
-
-
Data Presentation
Table 1: Comparison of Derivatization Agents and Achieved Limits of Quantification (LOQ) for Estrone (E1).
| Derivatization Agent | Analytical Method | Matrix | LOQ | Reference |
| Dansyl Chloride | LC-MS/MS | Human Serum | 1 pg/mL | |
| Dansyl Chloride | LC-MS/MS | Human Plasma | 44.1 pmol/L | |
| Picolinoyl Chloride | LC-ESI-MS | Human Serum | 1.0 pg/mL | |
| FMP-TS | LC-MS/MS | Human Plasma/Serum | 0.2 pg on-column | |
| MPPZ | LC-MS/MS | Human Plasma | 0.43–2.17 pg on-column | |
| Girard P | LC-SRM/MS | Human Serum | < 0.5 pg/mL | |
| No Derivatization | LC-MS/MS | Human Serum | 5 pg/mL |
Experimental Protocols
Protocol 1: Dansyl Chloride Derivatization
This protocol is a generalized procedure based on common practices.
-
Sample Preparation: Extract estrone and this compound from the biological matrix (e.g., 200 µL of serum) using liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution and Derivatization:
-
Add 30 µL of a 1 mg/mL solution of dansyl chloride in acetonitrile.
-
Add 20 µL of 100 mM sodium bicarbonate buffer (pH 10.5).
-
-
Reaction: Vortex the mixture and incubate at 60°C for 10 minutes in a heating block.
-
Centrifugation: After cooling, centrifuge the sample at high speed (e.g., 14,500 rpm) for 3 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: FMP-TS Derivatization
This is a generalized protocol. Specific conditions may need optimization.
-
Sample Preparation: Extract estrogens from plasma or serum using solid-phase extraction.
-
Evaporation: Dry the extract completely.
-
Derivatization:
-
Dissolve the dried extract in a solution containing FMP-TS and a base (e.g., triethylamine) in a suitable solvent like acetonitrile.
-
Incubate the reaction mixture. Optimal time and temperature should be determined empirically.
-
-
Quenching/Cleanup (if necessary): The reaction may be quenched, and excess reagent removed by a further cleanup step if required.
-
Analysis: Reconstitute the final sample in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for the derivatization and analysis of this compound.
Caption: Troubleshooting logic for issues in this compound quantification.
References
- 1. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Estrone-13C2 and Metabolite Analysis
Welcome to the technical support center for the analysis of Estrone-13C2 and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential co-elution issues and other analytical challenges.
Troubleshooting Guide: Resolving Co-elution Issues
Co-elution of this compound with its structurally similar metabolites is a common challenge in LC-MS/MS analysis. The following guide provides a systematic approach to troubleshoot and resolve these issues.
Question: I am observing co-elution or poor resolution between this compound and its hydroxylated metabolites (e.g., 2-hydroxyestrone, 4-hydroxyestrone). What steps can I take to improve separation?
Answer: Resolving these isomeric compounds requires careful optimization of your chromatographic method. Here are the key parameters to investigate:
1. Mobile Phase Composition:
The choice of organic solvent and additives in your mobile phase can significantly impact selectivity.
-
Organic Solvent: While acetonitrile is a common choice, switching to or incorporating methanol can alter selectivity for aromatic steroids.[1] Methanol, being a protic solvent, can offer different interactions with the analytes compared to the aprotic nature of acetonitrile.[2]
-
Additives: The pH of the mobile phase can influence the ionization state of the analytes and their interaction with the stationary phase.
2. Stationary Phase Chemistry:
Standard C18 columns may not always provide sufficient selectivity for these isomers. Consider columns with alternative chemistries:[5]
-
Phenyl-Hexyl Columns: These columns offer unique π-π interactions with the aromatic rings of estrogens and their metabolites, which can significantly improve the resolution of isomeric compounds.
-
Biphenyl Columns: Biphenyl phases also provide alternative selectivity for aromatic analytes and can enhance the separation of structurally similar steroids.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar analytes.
-
Superficially Porous Particle (Core-Shell) Columns: These columns provide higher efficiency and resolution compared to fully porous particle columns of the same dimension, which can help in separating closely eluting peaks.
3. Gradient Elution Program:
A shallow gradient is often necessary to resolve closely eluting isomers.
-
Initial Conditions: Start with a lower percentage of organic solvent to ensure good retention of all analytes on the column.
-
Gradient Slope: A slow, linear gradient increase in the organic solvent concentration is crucial for separating isomers. Experiment with different gradient slopes and durations.
-
Isocratic Hold: In some cases, an isocratic hold at a specific mobile phase composition during the elution of the critical pair can improve resolution.
4. Column Temperature:
Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity and resolution.
-
Optimization: Systematically evaluate a range of column temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal condition for your separation.
Question: My peak shapes are poor (e.g., fronting, tailing, or splitting). What are the possible causes and solutions?
Answer: Poor peak shape can be caused by a variety of factors. Here's a systematic way to troubleshoot:
-
Sample Solvent Incompatibility: Injecting your sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use a solvent that is as weak as possible while maintaining analyte solubility.
-
-
Column Overload: Injecting too much sample mass onto the column can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Secondary Interactions: Interactions between the analytes and active sites (e.g., residual silanols) on the stationary phase can cause peak tailing.
-
Solution:
-
Use a well-endcapped, high-purity silica column.
-
Add a competitive base (e.g., a small amount of triethylamine) to the mobile phase if your analytes are basic.
-
Adjust the mobile phase pH.
-
-
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak splitting or tailing.
-
Solution:
-
Replace the guard column.
-
Reverse flush the analytical column (if permitted by the manufacturer).
-
If the problem persists, the analytical column may need to be replaced.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of estrone that I should be aware of for potential co-elution?
A1: The primary metabolites of concern for co-elution are the hydroxylated isomers, including:
-
2-hydroxyestrone (2-OHE1)
-
4-hydroxyestrone (4-OHE1)
-
16α-hydroxyestrone (16α-OHE1)
These compounds have the same mass-to-charge ratio (m/z) as each other and require chromatographic separation for accurate quantification.
Q2: What are the recommended sample preparation techniques for analyzing estrone and its metabolites in biological matrices like plasma or serum?
A2: Due to the complexity of biological matrices and the low concentrations of these analytes, a robust sample preparation method is crucial. The two most common and effective techniques are:
-
Solid-Phase Extraction (SPE): SPE can provide excellent sample cleanup and concentration. Polymeric sorbents are often a good choice for extracting a broad range of estrogen metabolites.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for extracting estrogens from biological fluids.
Q3: Is derivatization necessary for the analysis of estrone and its metabolites by LC-MS/MS?
A3: While not always necessary, derivatization with reagents like dansyl chloride can significantly improve the ionization efficiency of estrogens in the mass spectrometer, leading to enhanced sensitivity. However, modern, highly sensitive mass spectrometers can often achieve the required detection limits without derivatization. The decision to use derivatization will depend on the required sensitivity of your assay and the instrumentation available.
Q4: How can I confirm the identity of the resolved peaks?
A4: The most definitive way to confirm the identity of each peak is by using authentic reference standards for estrone and each of its metabolites. By comparing the retention times of the peaks in your sample to those of the reference standards under the same chromatographic conditions, you can confidently identify each compound.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add an appropriate amount of this compound internal standard.
-
Protein Precipitation: Add 1 mL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a starting point for method development. Optimization will be necessary to achieve the desired separation.
-
HPLC System: A UHPLC system capable of high-pressure gradients.
-
Analytical Column: A Phenyl-Hexyl or Biphenyl column (e.g., 2.1 x 100 mm, <2 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v).
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-60% B (linear gradient)
-
8-9 min: 60-95% B (linear gradient)
-
9-10 min: 95% B (hold)
-
10-10.1 min: 95-30% B (return to initial conditions)
-
10.1-12 min: 30% B (equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode electrospray ionization (ESI).
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and its metabolites.
Data Presentation
Table 1: Comparison of HPLC Column Performance for Steroid Separation
| Column Type | Stationary Phase Chemistry | Key Advantages for Steroid Analysis | Reference |
| C18 | Octadecylsilane | General purpose, good hydrophobic retention. | |
| Phenyl-Hexyl | Phenyl-Hexyl | Provides π-π interactions, offering alternative selectivity for aromatic compounds like estrogens. | |
| Biphenyl | Biphenyl | Enhanced selectivity for aromatic and moderately polar analytes. | |
| Polar-Embedded | Alkyl chain with an embedded polar group | Can provide different selectivity for polar analytes. |
Table 2: Recovery of Estrogen Metabolites using a Polymeric SPE Method
| Analyte | Average Recovery (%) | % RSD |
| Estrone | 95 | 4.2 |
| 2-Hydroxyestrone | 92 | 5.1 |
| 4-Hydroxyestrone | 90 | 5.5 |
| 16α-Hydroxyestrone | 88 | 6.3 |
| (Data is representative and may vary depending on the specific SPE product and protocol used.) |
Visualizations
Caption: Simplified metabolic pathway of estrone.
Caption: A logical workflow for troubleshooting co-elution issues.
Caption: General workflow for SPE of estrone and its metabolites from plasma.
References
- 1. agilent.com [agilent.com]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. benchchem.com [benchchem.com]
- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Estrone Quantification: Method Validation Using Estrone-¹³C₂ versus Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of estrone (E1), a key estrogenic hormone, is critical in numerous fields, from clinical diagnostics to pharmaceutical research. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution has set a new standard for specificity and sensitivity. This guide provides an objective comparison of a validated LC-MS/MS method for estrone quantification using Estrone-¹³C₂ as an internal standard against alternative analytical techniques, supported by experimental data.
Method Performance Comparison
The choice of analytical methodology significantly impacts the reliability of estrone quantification. Below is a summary of key performance parameters for an LC-MS/MS method utilizing Estrone-¹³C₂ and a comparison with other common techniques.
| Parameter | LC-MS/MS with Estrone-¹³C₂ | Immunoassays (RIA & ELISA) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Lower Limit of Quantification (LLOQ) | 0.07 - 6.2 pg/mL[1][2][3][4] | 650 - 7,500 pg/mL[5] | ~13-21 pg/mL |
| Linearity (Dynamic Range) | 2.6 - 625 pg/mL | 7.5 - 4,800 pg/mL (E1) | Not explicitly stated, but generally narrower than LC-MS/MS |
| Precision (%CV) | < 9.0% | ≤ 17.8% | Not explicitly stated, but can be higher than LC-MS/MS |
| Accuracy (%Bias) | 92.7% - 112.3% | Can show significant positive bias, especially at low concentrations | Generally good, but can be affected by derivatization efficiency |
| Specificity | High, due to mass-based detection | Can be limited by antibody cross-reactivity with other steroids | High, but derivatization is often required |
Experimental Workflow: Estrone Quantification using Estrone-¹³C₂ by LC-MS/MS
The following diagram illustrates a typical workflow for the quantification of estrone in serum or plasma using a stable isotope dilution LC-MS/MS method.
Caption: Workflow for Estrone Quantification by LC-MS/MS.
Experimental Protocols
LC-MS/MS Method with Estrone-¹³C₂ Internal Standard
This protocol provides a generalized procedure for the quantification of estrone in human serum.
1. Sample Preparation:
-
Internal Standard Spiking: To 200 µL of serum, add a known concentration of Estrone-¹³C₂ in a suitable solvent (e.g., methanol).
-
Protein Precipitation: Add a protein precipitating agent like methanol or acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Extraction: Perform liquid-liquid extraction (LLE) with a solvent such as a hexane:methyl-tert-butyl ether mixture or use solid-phase extraction (SPE) for sample clean-up.
-
Derivatization (Optional but common for enhancing sensitivity): The dried extract can be derivatized using reagents like dansyl chloride to improve ionization efficiency.
-
Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
Liquid Chromatography: Utilize a reverse-phase column (e.g., C18) with a gradient elution using mobile phases typically consisting of water with a modifier (e.g., formic acid or ammonium hydroxide) and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both estrone and Estrone-¹³C₂. Ionization is commonly achieved using electrospray ionization (ESI) in negative or positive mode, or atmospheric pressure chemical ionization (APCI).
3. Calibration and Quantification:
-
Prepare a series of calibration standards with known concentrations of estrone and a fixed concentration of Estrone-¹³C₂.
-
Generate a calibration curve by plotting the ratio of the peak area of estrone to the peak area of Estrone-¹³C₂ against the concentration of estrone.
-
Determine the concentration of estrone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Alternative Method 1: Immunoassays (RIA/ELISA)
1. Principle: These methods rely on the competitive binding of estrone in the sample and a labeled estrone (radioactive for RIA, enzyme-linked for ELISA) to a limited number of anti-estrone antibody binding sites.
2. General Procedure:
-
A known quantity of labeled estrone is mixed with the sample containing an unknown amount of estrone.
-
This mixture is incubated with a specific antibody.
-
After incubation, the bound and free fractions of labeled estrone are separated.
-
The amount of labeled estrone in one of the fractions is measured (e.g., by radioactivity for RIA or colorimetric signal for ELISA).
-
The concentration of estrone in the sample is determined by comparing the signal with a standard curve.
Limitations: Immunoassays can suffer from a lack of specificity due to cross-reactivity of the antibodies with other structurally similar steroids, leading to potentially inaccurate results, especially at low concentrations.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Principle: GC-MS separates volatile compounds in the gas phase and detects them using a mass spectrometer.
2. General Procedure:
-
Extraction: Estrone is extracted from the biological matrix.
-
Derivatization: As estrone is not sufficiently volatile for GC analysis, a chemical derivatization step is necessary to increase its volatility and improve its chromatographic properties.
-
GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
MS Detection: The separated components are ionized and detected by the mass spectrometer.
Limitations: The requirement for derivatization can introduce variability and potential inaccuracies. The sensitivity of GC-MS for estrone may not be as low as that achieved with modern LC-MS/MS methods.
Conclusion
For the quantification of estrone, LC-MS/MS with a stable isotope-labeled internal standard like Estrone-¹³C₂ offers superior sensitivity, specificity, and accuracy compared to traditional immunoassays and GC-MS. While immunoassays can be useful for high-throughput screening, their susceptibility to cross-reactivity can be a significant drawback, particularly when measuring low physiological concentrations. GC-MS provides good specificity but is often less sensitive and requires a derivatization step that can add complexity to the workflow. The detailed validation data and experimental protocols provided in this guide aim to assist researchers in selecting the most appropriate method for their specific needs, ensuring the generation of reliable and accurate data in their studies.
References
- 1. jsbms.jp [jsbms.jp]
- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
Estrone-13C2 in Quantitative Assays: A Comparison of Accuracy and Precision
For researchers, scientists, and drug development professionals, the accuracy and precision of quantitative assays are paramount for reliable data. In the quantification of estrone, a key estrogenic hormone, the choice of an appropriate internal standard is critical. This guide provides an objective comparison of the performance of Estrone-13C2 as an internal standard in quantitative assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), against other alternatives, supported by experimental data.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte, co-elute chromatographically, and experience similar ionization effects, thus effectively compensating for matrix effects and variability during sample preparation.[1][2] this compound, a stable isotope-labeled version of estrone, is frequently employed for this purpose. Its performance is often compared to other labeled standards, such as deuterated estrone (e.g., Estrone-d4).
Comparative Analysis of Accuracy and Precision
The following table summarizes the performance of quantitative assays for estrone using different stable isotope-labeled internal standards. The data is compiled from various studies to provide a comparative overview of key validation parameters such as Lower Limit of Quantification (LLOQ), accuracy, and precision (intra- and inter-assay coefficient of variation, CV).
| Internal Standard | LLOQ (pg/mL) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy/Recovery (%) | Matrix | Reference |
| This compound | 0.07 | < 7.8 | Not specified | Not specified | Serum | [3] |
| Estrone-13C3 | 6.2 | 1.7 - 5.3 | 1.5 - 5.5 | Not specified | Serum | [4] |
| Estrone-d4 | 1.0 | < 6.5 | 4.5 - 9.5 | 88 - 108 | Serum | [5] |
| Estrone-d4 | 11 (fmol) | Not specified | Not specified | Not specified | Breast Cancer Cells | |
| Estradiol-d5 | 3.8 | Not specified | Not specified | 95.5 - 103.2 | Serum |
Note: The performance of an assay is method-dependent and can vary based on the specific protocol, instrumentation, and laboratory conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below is a representative experimental protocol for the quantification of estrone in human serum using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of serum in a glass tube, add 50 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.
2. Derivatization (Optional, but often used to enhance sensitivity)
-
To the reconstituted extract, add 50 µL of dansyl chloride solution (1 mg/mL in acetone) and 50 µL of 100 mM sodium bicarbonate buffer (pH 10.5).
-
Vortex and incubate at 60°C for 10 minutes.
-
After incubation, evaporate the solvent to dryness and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivatization and analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both estrone and the internal standard (e.g., this compound).
-
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the biological context of estrone, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jsbms.jp [jsbms.jp]
- 5. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Estrone-13C2 vs. Deuterated Estrone Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in bioanalytical methods, the choice of an appropriate internal standard is paramount. In the quantitative analysis of estrone by liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison of two common types of SILs for estrone: carbon-13 labeled Estrone-13C2 and deuterium-labeled estrone, supported by experimental data from various studies.
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction, derivatization, and ionization to compensate for matrix effects and other sources of variability. While both 13C- and deuterium-labeled standards aim to achieve this, their inherent physicochemical properties can lead to significant differences in analytical performance.
Key Performance Differences: A Summary
| Feature | This compound (and other 13C-labeled variants) | Deuterated Estrone (e.g., Estrone-d4) | Rationale & Implications |
| Isotopic Stability | Highly stable. The 13C label is integrated into the carbon skeleton and is not susceptible to back-exchange. | Can be prone to H/D back-exchange under certain pH or temperature conditions, potentially leading to a loss of the isotopic label and inaccurate quantification. | 13C-labeling provides greater confidence in the stability of the internal standard throughout the analytical workflow. |
| Chromatographic Co-elution | Excellent. The minor increase in mass has a negligible effect on polarity and retention time, resulting in near-perfect co-elution with the unlabeled estrone. | Potential for partial chromatographic separation from the native analyte. The substitution of hydrogen with the larger deuterium atom can slightly alter the molecule's lipophilicity, leading to a retention time shift (the "isotope effect"). | Co-elution is critical for accurate compensation of matrix effects. Any separation between the analyte and the internal standard can expose them to different co-eluting matrix components, leading to differential ion suppression or enhancement. |
| Potential for Isotopic Interference | Lower. The natural abundance of 13C is approximately 1.1%, reducing the likelihood of signal interference from the isotopic cluster of the unlabeled analyte. | Higher. While the natural abundance of deuterium is low, the potential for in-source fragmentation and H/D exchange can sometimes complicate the mass spectra. | 13C labeling generally results in a cleaner analytical signal with less risk of spectral overlap. |
| Cost & Availability | Generally more expensive and may be less readily available for a wide array of compounds. | Often more affordable and available for a broader range of molecules. | Budgetary considerations may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
Comparative Quantitative Data from Published Methods
The following tables summarize validation data from different studies that have utilized either 13C-labeled or deuterated estrone internal standards for the quantification of estrone in biological matrices. It is important to note that these results are from separate studies and direct comparison should be made with caution as experimental conditions vary.
Table 1: Performance Data for Methods Using 13C-Labeled Estrone Internal Standards
| Study Reference | Internal Standard | Matrix | LLOQ | Precision (%CV) | Accuracy (%Bias) | Recovery |
| Dufour et al. (2021)[1] | 13C3-Estrone | Serum | 2 pg/mL | 2.2 - 9.3% | -11.7 to 6.0% | 27.2 - 72.3% |
| Riley et al. (2015)[2] | 13C-labeled Estrone | Serum | 2.6 pg/mL | < 8% | Not Specified | Not Specified |
| J. Endocr Soc. (2020)[3] | 13C3-Estrone | Serum | 0.07 pg/mL (0.3 pmol/L) | < 7.8% | Not Specified | Not Specified |
Table 2: Performance Data for Methods Using Deuterated Estrone Internal Standards
| Study Reference | Internal Standard | Matrix | LLOQ | Precision (%CV) | Accuracy (%Bias) | Recovery |
| Hosogi et al. (2010)[4] | Deuterated Estrogens | Plasma | 0.1892 pg/mL | Not Specified | Not Specified | Not Specified |
| Yuan et al. (2012)[5] | Estrone-d4 | Serum | 1.0 pg/mL | < 6.5% | Not Specified | 88 - 108% |
| Fiorini et al. (2021) | Estrone-d4 | Serum | 5.3 pg/mL | Intra-assay: 7%, Inter-assay: 2% | 95% (at 83 pg/mL) | 80.9% |
Experimental Protocols: A Generalized Workflow
The quantification of estrone in biological matrices like serum or plasma using LC-MS/MS typically involves several key steps. The choice of internal standard is made at the beginning of the process and influences the subsequent steps.
Sample Preparation
-
Spiking: A known amount of the internal standard (this compound or deuterated estrone) is added to the biological sample (e.g., 100 µL of serum).
-
Protein Precipitation: Proteins are precipitated to release the analyte and internal standard. This is often achieved by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
Liquid-Liquid Extraction (LLE): The supernatant from the protein precipitation is subjected to LLE to further purify the sample and concentrate the analytes. Common extraction solvents include methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate.
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent compatible with the LC mobile phase.
-
Derivatization (Optional but common for enhanced sensitivity): To improve ionization efficiency and achieve lower limits of detection, the extracted estrogens are often derivatized. A common derivatizing agent is dansyl chloride, which adds a readily ionizable group to the estrone molecule. This step typically involves incubation at an elevated temperature.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC or UHPLC system. A reversed-phase column (e.g., C18) is typically used to separate estrone and its internal standard from other sample components. Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a modifier like formic acid or ammonium hydroxide) and an organic component (e.g., methanol or acetonitrile) is employed.
-
Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions specific to estrone and its labeled internal standard.
Visualizing the Workflow and Rationale
To better illustrate the analytical process and the decision-making involved, the following diagrams have been generated using Graphviz.
Caption: Generalized experimental workflow for estrone quantification by LC-MS/MS.
Caption: Logical considerations for choosing an internal standard for estrone analysis.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for estrone. While both this compound and deuterated estrone can be used, the evidence strongly suggests that 13C-labeled internal standards offer superior performance. The key advantages of this compound include its high isotopic stability, which prevents label exchange, and its near-perfect co-elution with the native analyte, ensuring the most accurate compensation for matrix effects.
Deuterated estrone, while often more cost-effective, carries the risks of isotopic instability and chromatographic separation from the analyte, which can compromise data quality. For researchers in drug development and clinical research, where the utmost confidence in analytical results is essential, the additional investment in a 13C-labeled internal standard like this compound is well-justified. The enhanced data integrity and method robustness it provides can prevent costly and time-consuming issues during method validation and sample analysis.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a method for the quantification of estrone and estradiol in serum by LC-MS/MS [flore.unifi.it]
A Comparative Guide to Estrone Quantification: Linearity and Detection Range
For researchers, scientists, and professionals in drug development, the accurate quantification of estrone is critical for a wide range of applications, from clinical diagnostics to pharmacokinetic studies. The choice of analytical method significantly impacts the reliability of these measurements. This guide provides an objective comparison of the linearity and detection ranges of various methods for estrone quantification, with a focus on the use of Estrone-13C2 as an internal standard in mass spectrometry-based assays.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for estrone quantification depends on the required sensitivity, specificity, and the nature of the biological matrix. Isotope dilution mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using isotopically labeled internal standards like this compound, is considered the gold standard due to its high specificity and sensitivity. However, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays are also employed. The following table summarizes the performance characteristics of these methods based on published experimental data.
| Analytical Method | Internal Standard/Tracer | Linearity Range | Limit of Quantification (LOQ) | Matrix | Reference |
| LC-MS/MS | Estrone-13C3 | 1.7-143 pmol/L | 0.3 pmol/L (0.07 pg/mL) | Serum | [1][2] |
| LC-MS/MS (no derivatization) | Stable Isotope | 2-2000 pg/mL | 2 pg/mL | Serum | [3] |
| LC-MS/MS (no derivatization) | Stable Isotope | 1-1000 pg/mL | 1 pg/mL | Serum | [4] |
| LC-MS/MS (automated online SPE) | Estradiol-d5 | 3.8-1000.9 pg/mL | 3.8 pg/mL | Serum | [5] |
| GC-MS/MS | Deuterated Estrogens | Not explicitly stated | 21 pg/mL | Serum | |
| GC-MS/MS (NCI) | Not specified | 0.3-80 pg/mL | 0.8 pg/mL | Serum | |
| GC-MS | Not specified | 0.2-4.0 ng/g | 1 pg (on-column) | Hair | |
| Immunoassay (ELISA) | Not applicable | 20-2000 pg/mL | 14.8 pg/mL | Serum | |
| Immunoassay (ELISA) | Not applicable | Not explicitly stated | 28.2 pg/mL | Urine, Fecal Extracts | |
| Immunoassay (ELISA) | Not applicable | Not explicitly stated | 17.7 pg/mL | Serum |
Note: The use of a stable isotope-labeled internal standard, such as this compound or its variants (e.g., 13C3), is crucial in LC-MS/MS and GC-MS methods to correct for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision. Immunoassays, while often simpler to perform, can be prone to cross-reactivity and interference, leading to less accurate quantification, especially at low concentrations.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing experimental results. Below are summaries of typical experimental protocols for the quantification of estrone using LC-MS/MS with an isotopically labeled internal standard.
Protocol 1: Ultrasensitive LC-MS/MS for Estrone in Serum
This method is designed for detecting sub-picomolar levels of estrone.
-
Sample Preparation:
-
Spike serum samples, calibrators, and quality controls (QCs) with an internal standard solution (e.g., 13C3-Estrone).
-
Incubate for 1 hour at room temperature.
-
Perform liquid-liquid extraction (LLE) using a hexane:methyl-tert-butyl ether (MTBE) mixture (75:25, v/v).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in a water:methanol solution.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water with 0.1% ammonium hydroxide (mobile phase A) and pure methanol (mobile phase B).
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for both estrone and the 13C-labeled internal standard.
-
Protocol 2: GC-MS/MS for Estrone in Serum
This method involves derivatization to improve the volatility and ionization efficiency of estrone.
-
Sample Preparation:
-
Perform liquid-liquid extraction of the serum sample.
-
Evaporate the extract to dryness.
-
Derivatize the dried residue. A common method involves a two-step derivatization, for example, with pentafluorobenzoyl chloride followed by N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to form a benzoyl ester and a trimethylsilyl (TMS) ether.
-
-
GC-MS/MS Analysis:
-
Gas Chromatography: Use a capillary column suitable for steroid analysis (e.g., a 50% phenyl polysilphenylene-siloxane bonded phase column). The oven temperature is programmed to achieve separation.
-
Mass Spectrometry: Operate in negative chemical ionization (NCI) mode for high sensitivity. Monitor specific selected reaction monitoring (SRM) transitions for the derivatized estrone.
-
Visualizing the Workflow and Biological Context
To better understand the analytical process and the biological relevance of estrone, the following diagrams are provided.
Caption: Experimental workflow for estrone quantification by LC-MS/MS.
Estrone exerts its biological effects through complex signaling pathways, primarily by interacting with estrogen receptors (ERs). These pathways can be broadly categorized into genomic and non-genomic mechanisms.
Caption: Simplified overview of estrogen signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Estrone Quantification: Insights from Methods Utilizing Isotope-Labeled Internal Standards
This guide provides a comparative overview of analytical methods for the quantification of estrone, with a focus on techniques employing isotope dilution mass spectrometry. While a direct inter-laboratory comparison of methods exclusively using Estrone-13C2 is not publicly available, this document synthesizes data from various studies that utilize similar isotopically labeled internal standards, such as other carbon-13 or deuterium-labeled analogs. The performance of these methods provides a strong benchmark for researchers, scientists, and drug development professionals utilizing this compound. The data presented is primarily from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are considered the gold standard for their high sensitivity and specificity in steroid hormone analysis.[1][2][3][4]
Performance of Estrone Quantification Methods
The use of stable isotope-labeled internal standards, such as this compound, is a critical component of high-quality analytical methods for estrone quantification, particularly in complex biological matrices like human serum.[5] This approach, known as isotope dilution mass spectrometry, allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision. The following table summarizes the performance characteristics of several published methods that employ this principle.
| Analytical Method | Sample Matrix | Internal Standard | Limit of Quantification (LOQ) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Recovery (%) | Reference |
| LC-MS/MS | Human Serum | Estrone-13C3 | 2 pg/mL | < 8.41 | < 8.38 | 105 - 122 | |
| LC-MS/MS | Human Serum | Not Specified | 2 pg/mL | Not Reported | < 8.4 | Not Reported | |
| LC-MS/MS | Human Serum | Deuterium-labeled | 1 pg/mL (sLOQ) | Not Reported | Not Reported | Not Reported | |
| LC-MS/MS | Human Serum | Not Specified | 6 pmol/L (~1.6 pg/mL) | < 7 (at 125 pmol/L) | 5 (at 16 pmol/L) | 106 | |
| LC-MS/MS | Human Serum | Deuterium-labeled | 1.0 pg/mL (LOD) | < 6.5 | 4.5 - 9.5 | 88 - 108 | |
| LC-MS/MS | Serum | Deuterium-labeled | Not Specified | < 11.5 | 3.5 - 12.2 | 90 - 110 |
CV: Coefficient of Variation; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; LOD: Limit of Detection; LOQ: Limit of Quantification; sLOQ: serum Limit of Quantification.
Experimental Protocols
The methodologies cited generally involve sample preparation followed by analysis using LC-MS/MS. Below is a representative protocol synthesized from these studies.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique for isolating steroids from serum.
-
Internal Standard Spiking: An aliquot of serum (typically 200-500 µL) is spiked with a known amount of the isotopically labeled internal standard (e.g., this compound).
-
Protein Precipitation: A protein precipitating agent, such as acetonitrile, is added to the serum.
-
Extraction: An organic solvent, such as methyl tertiary butyl ether (MTBE), is added to extract the steroids from the aqueous phase. The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: The organic layer containing the estrone and internal standard is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The dried extract is then reconstituted in a solution suitable for injection into the LC-MS/MS system, typically a mixture of water and an organic solvent like methanol or acetonitrile.
2. Instrumental Analysis: LC-MS/MS
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C8 or C18 analytical column is commonly used to separate estrone from other endogenous compounds. A gradient elution with solvents like water and methanol or acetonitrile is employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique, often in negative ion mode for estrogens. The mass spectrometer is operated in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for both the native estrone and the isotopically labeled internal standard are monitored. For instance, two SRM transitions are often monitored for each analyte to provide confirmation of its identity.
-
Quantification: The concentration of estrone in the sample is determined by calculating the ratio of the peak area of the native estrone to the peak area of the isotopically labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of estrone.
Visualizations
Workflow for Estrone Quantification using Isotope Dilution LC-MS/MS
Caption: Workflow of Estrone Quantification.
Principle of Isotope Dilution Mass Spectrometry
Caption: Principle of Isotope Dilution.
References
- 1. Simultaneous determination of 12 steroids by isotope dilution liquid chromatography-photospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A rapid direct assay for the routine measurement of oestradiol and oestrone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of steroid hormones by the use of isotope dilution--mass spectrometry: a definitive method in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Guide to Cross-Reactivity Assessment in Estrone Immunoassays
For researchers, scientists, and drug development professionals relying on immunoassays for the quantification of estrone, ensuring assay specificity is paramount. A critical aspect of this validation is the assessment of cross-reactivity, which defines the extent to which the assay's antibodies bind to molecules other than the target analyte. This guide provides a comparative overview of cross-reactivity in estrone immunoassays, details the experimental protocols for its assessment, and clarifies the role of isotope-labeled standards like Estrone-¹³C₂ in the validation process.
Understanding Cross-Reactivity in Immunoassays
Immunoassays, particularly competitive formats used for small molecules like steroids, are susceptible to cross-reactivity from structurally similar endogenous compounds.[1] Steroid hormones share a common core structure, making it challenging to develop antibodies that are exclusively specific to one particular steroid. This lack of absolute specificity can lead to overestimated concentrations of the target analyte, potentially compromising experimental results and clinical interpretations.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for steroid analysis due to its high specificity and accuracy.[3][4] Immunoassays, while offering higher throughput, are known to be more vulnerable to interferences.[5] Therefore, rigorous cross-reactivity testing is a mandatory step in validating any estrone immunoassay.
Comparative Cross-Reactivity of Commercial Immunoassay Kits
The following table summarizes publicly available cross-reactivity data from manufacturers of commercial immunoassay kits. This data is typically determined by introducing a potential cross-reactant into the assay and measuring its ability to displace the labeled antigen, expressed as a percentage of the displacement achieved by the target analyte (estrone).
| Potential Cross-Reactant | Salimetrics Salivary Estrone EIA Kit (% Cross-Reactivity) | R&D Systems Estradiol Assay Kit (KGE014) (% Cross-Reactivity with Estrone) |
| Estrone | 100 | 0.26 |
| Estrone-sulfate | 35.5 | Not Reported |
| Estradiol | 0.145 | 100 |
| Estriol | Not Detected | 0.86 |
| Progesterone | 0.008 | 0.06 |
| Testosterone | 0.020 | Not Reported |
| Androstenedione | 0.0045 | Not Reported |
| Cortisol | Not Detected | Not Reported |
| DHEA | Not Detected | Not Reported |
| 17α-Hydroxyprogesterone | Not Detected | Not Reported |
| 17α-ethynylestradiol | Not Reported | 0.07 |
Note: The data is sourced from respective product inserts and is intended for comparative purposes. The R&D Systems kit is for Estradiol, and its cross-reactivity with Estrone is shown for context.
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
The determination of cross-reactivity is typically performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following protocol outlines the general steps involved.
Objective: To determine the percentage of cross-reactivity of structurally related steroids in an estrone immunoassay.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG).
-
Estrone-specific polyclonal antibody.
-
Estrone-horseradish peroxidase (HRP) conjugate.
-
Estrone standard solutions of known concentrations.
-
Solutions of potential cross-reactants of known concentrations.
-
Assay diluent and wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Microplate reader.
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the estrone standard to generate a standard curve.
-
Cross-Reactant Dilution: Prepare serial dilutions of each potential cross-reacting compound.
-
Assay Reaction:
-
Pipette standards, samples, and cross-reactant solutions into the wells of the microtiter plate.
-
Add the estrone-HRP conjugate to all wells.
-
Add the estrone-specific antibody to initiate the competitive binding reaction.
-
Incubate the plate, typically for 1-2 hours at room temperature. During this incubation, the estrone from the sample/standard and the estrone-HRP conjugate compete for binding to the limited number of primary antibody sites.
-
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme bound to the antibody will catalyze a color change.
-
Reaction Termination: Stop the enzymatic reaction by adding the stop solution. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Determine the concentration of estrone that causes a 50% reduction in the maximum signal (IC50) from the standard curve.
-
Determine the IC50 for each of the potential cross-reactants.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Estrone / IC50 of Cross-Reactant) x 100
-
Caption: Workflow for Cross-Reactivity Assessment using Competitive ELISA.
The Role of Estrone-¹³C₂ in Immunoassay Validation
While not used directly within the immunoassay, stable isotope-labeled (SIL) standards like Estrone-¹³C₂ are indispensable for the definitive validation of immunoassay performance. They serve as internal standards in LC-MS/MS, the reference method for quantifying steroid hormones.
An SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C). When added to a sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the native analyte and experiences the same extraction inefficiencies and matrix effects that can suppress or enhance the signal during mass spectrometry analysis. By comparing the signal of the native analyte to the signal of the SIL internal standard, a highly accurate and precise quantification can be achieved.
The validation of an immunoassay's specificity involves comparing the concentration measurements of a panel of samples obtained from the immunoassay against the results from a validated LC-MS/MS method that uses an SIL internal standard like Estrone-¹³C₂. Significant discrepancies between the two methods, particularly a positive bias in the immunoassay results, can often be attributed to cross-reactivity with other endogenous steroids.
Caption: Validation workflow comparing immunoassay with LC-MS/MS using an internal standard.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Deficiencies in immunoassay methods used to monitor serum Estradiol levels during aromatase inhibitor treatment in postmenopausal breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. mdpi.com [mdpi.com]
Establishing Robust Estrone Reference Intervals: A Comparative Guide Using Isotope Dilution LC-MS/MS with Estrone-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of establishing reference intervals for estrone using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Estrone-¹³C₂ as an internal standard. We offer a comparative analysis against alternative methods, detailed experimental protocols, and performance data to support researchers in accurately quantifying estrone in various physiological and pathological states.
Introduction
Estrone (E1) is one of the three major naturally occurring estrogens and is the predominant estrogen in postmenopausal women.[1][2] Accurate measurement of estrone is crucial for a variety of clinical research areas, including the assessment of menopause, monitoring hormone replacement therapy, and in studies of estrogen-dependent cancers.[3][4] While traditional immunoassays have been widely used, they often suffer from a lack of specificity and sensitivity, especially at low concentrations.[5] Isotope dilution LC-MS/MS has emerged as the gold standard for steroid hormone analysis, offering superior accuracy and precision. The use of a stable isotope-labeled internal standard, such as Estrone-¹³C₂, is critical for correcting for matrix effects and variations during sample preparation and analysis.
This guide will adhere to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for establishing and verifying reference intervals.
Methodology Comparison: LC-MS/MS vs. Immunoassay
The choice of analytical methodology is critical for the accurate determination of estrone levels. Below is a comparison of the well-established LC-MS/MS method and traditional immunoassays.
| Feature | Isotope Dilution LC-MS/MS with Estrone-¹³C₂ | Immunoassay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antibody-antigen binding. |
| Specificity | High, due to chromatographic separation and specific mass transitions. | Lower, prone to cross-reactivity with other steroids and metabolites. |
| Sensitivity | High, with Limits of Quantification (LOQ) in the sub-pg/mL to low pg/mL range. | Variable, often with higher LOQs, making it unsuitable for low concentration samples (e.g., in men and postmenopausal women). |
| Accuracy | High, due to the use of an internal standard to correct for matrix effects and procedural losses. | Can be compromised by matrix effects and non-specific binding, leading to positive bias at low concentrations. |
| Throughput | Moderate, with run times typically a few minutes per sample. | High, suitable for large batches. |
| Cost | Higher initial instrument cost, lower reagent cost per sample. | Lower initial instrument cost, higher reagent cost per sample. |
| Expertise | Requires specialized technical expertise for method development and operation. | Relatively simple to perform. |
Performance Data of a Representative LC-MS/MS Method
The following table summarizes the performance characteristics of a typical isotope dilution LC-MS/MS method for estrone analysis, demonstrating its suitability for establishing reference intervals.
| Parameter | Performance |
| Linearity Range | 4 - 1500 pmol/L |
| Lower Limit of Quantification (LLOQ) | 0.3 pmol/L (0.07 pg/mL) |
| Intra-assay Precision (%CV) | < 7.8% |
| Inter-assay Precision (%CV) | < 10.5% |
| Accuracy/Recovery | 88% - 108% |
Established Reference Intervals for Estrone (LC-MS/MS)
This table provides a summary of estrone reference intervals established using LC-MS/MS in various healthy populations. It is important to note that reference intervals can vary based on the specific population and methodology used. Laboratories should establish or verify their own reference intervals.
| Population | Age Group | Estrone Reference Interval (pmol/L) | Estrone Reference Interval (pg/mL) |
| Males | Adult | 10 - 100 | 2.7 - 27.0 |
| Females (Premenopausal) | Follicular Phase | 37 - 138 | 10.0 - 37.3 |
| Mid-cycle | 60 - 229 | 16.2 - 61.9 | |
| Luteal Phase | 50 - 114 | 13.5 - 30.8 | |
| Females (Postmenopausal) | Adult | 22 - 122 | 5.9 - 33.0 |
| Children (Prepubertal) | 4-8 years | < 20 | < 5.4 |
| > 8 years | 10 - 100 | 2.7 - 27.0 |
Conversion Factor: 1 pg/mL = 3.698 pmol/L
Detailed Experimental Protocol
This protocol outlines the key steps for establishing estrone reference intervals using LC-MS/MS with Estrone-¹³C₂ as an internal standard, following CLSI guidelines.
1. Reference Individual Selection:
-
Define inclusion and exclusion criteria for a healthy reference population.
-
Partition reference individuals into subgroups based on age, sex, and menopausal status.
-
Obtain informed consent and collect relevant demographic and clinical information.
2. Sample Collection and Handling:
-
Collect blood samples into appropriate tubes (e.g., serum separator tubes).
-
Process samples according to a standardized preanalytical procedure to minimize variability.
-
Store serum samples at -80°C until analysis.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Spike serum samples, calibrators, and quality controls with a known amount of Estrone-¹³C₂ internal standard solution.
-
Perform liquid-liquid extraction to isolate the steroids from the serum matrix.
-
Evaporate the organic solvent and reconstitute the extract in a mobile phase-compatible solution.
4. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a suitable HPLC or UHPLC system with a column that provides good separation of estrone from other endogenous compounds.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both estrone and Estrone-¹³C₂ to ensure specificity and quantify the analytes.
5. Data Analysis and Reference Interval Calculation:
-
Construct a calibration curve by plotting the peak area ratio of estrone to Estrone-¹³C₂ against the concentration of the calibrators.
-
Determine the concentration of estrone in the reference samples from the calibration curve.
-
Analyze the distribution of the reference values and use appropriate statistical methods (nonparametric or parametric) to calculate the 95% reference interval, as recommended by CLSI guidelines.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in establishing estrone reference intervals.
References
- 1. labs.selfdecode.com [labs.selfdecode.com]
- 2. A MALDI-MS-based quantitative analytical method for endogenous estrone in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsbms.jp [jsbms.jp]
Estrone-13C2 in Proficiency Testing: A Performance Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of Estrone-13C2 against other stable isotope-labeled internal standards used in the quantitative analysis of estrone, particularly within the context of proficiency testing. The data presented is compiled from various studies employing isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for steroid hormone analysis.
Performance Characteristics of Estrone Internal Standards
The selection of an appropriate internal standard is critical for achieving accurate and precise quantification of endogenous hormones like estrone. Stable isotope-labeled (SIL) analogues of the analyte are considered the most suitable internal standards as they exhibit similar chemical and physical properties, co-elute chromatographically, and experience similar ionization effects as the target analyte. While proficiency testing programs like those offered by the College of American Pathologists (CAP) and the CDC's Hormone Standardization Program (HoSt) are crucial for assessing laboratory performance, specific data comparing different internal standards within these programs is not publicly detailed.[1][2][3] However, performance data from various validated LC-MS/MS methods in published literature provide a strong basis for comparison.
The following table summarizes the performance characteristics of analytical methods utilizing different stable isotope-labeled internal standards for estrone.
| Performance Metric | Estrone-13C3 | Estrone-d4 | Estrone-d5 |
| Limit of Quantitation (LOQ) | 0.07 pg/mL - 2 pg/mL[4][5] | Not explicitly stated in reviewed sources | 3.7 pg/mL |
| Intra-Assay Precision (%CV) | < 7.8% - < 9.3% | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources |
| Inter-Assay Precision (%CV) | < 7.8% | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources |
| Accuracy/Bias | Mean accuracy against nominal concentrations was below 3%. In another study, accuracy ranged from 11.7% to 6.0%. | Not explicitly stated in reviewed sources | 92.7% to 112.3% |
| Recovery | 27.2% to 72.3% | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources |
Note: The number of carbon-13 atoms (e.g., 13C2, 13C3) can vary between commercially available standards. The underlying principle of using a 13C-labeled internal standard remains the same, which is to provide a mass shift from the analyte for detection by mass spectrometry. Deuterated standards (e.g., d4, d5) serve the same purpose. The choice between 13C and deuterium labeling can sometimes be influenced by potential for deuterium exchange in certain analytical conditions, though this is less of a concern for estrone.
Experimental Protocols
The following is a representative experimental protocol for the quantification of estrone in human serum using an isotope dilution LC-MS/MS method.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Spike 200 µL of serum sample, calibrator, or quality control with a solution containing the stable isotope-labeled internal standard (e.g., this compound).
-
Add 3 mL of methyl tert-butyl ether (MTBE) for extraction.
-
Vortex mix and then centrifuge to separate the organic and aqueous layers.
-
Freeze the aqueous layer and decant the organic (MTBE) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 37°C.
-
Reconstitute the dried extract in a solution of 30% methanol in water.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample onto a reverse-phase C18 or similar analytical column.
-
Employ a gradient elution using mobile phases such as 0.2 mM ammonium fluoride in water and methanol to separate estrone from other endogenous components.
-
-
Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source operating in negative ion mode.
-
Monitor for specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both endogenous estrone and the stable isotope-labeled internal standard. For example:
-
Estrone: Monitor appropriate mass transitions.
-
This compound: Monitor the corresponding mass-shifted transitions.
-
-
The ratio of the peak area of the endogenous estrone to that of the known concentration of the internal standard is used to calculate the concentration of estrone in the sample.
-
Visualizations
Experimental Workflow for Estrone Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. documents.cap.org [documents.cap.org]
- 3. Accuracy-Based Programs | College of American Pathologists [cap.org]
- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]
Estrone-13C2 in Analytical Methods: A Comparative Guide to Robustness
For researchers, scientists, and drug development professionals relying on precise quantification of estrone, the choice of an appropriate internal standard is paramount to ensuring method robustness. This guide provides an objective comparison of analytical methods employing Estrone-13C2 and other common isotopically labeled internal standards for the analysis of estrone, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented is compiled from various validated methods, offering insights into their performance and reliability.
Comparative Performance of Analytical Methods
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. While direct comparative robustness studies are not extensively published, the validation data from various methods using different internal standards can serve as a strong indicator of their performance and stability. The following tables summarize key performance metrics from several validated LC-MS/MS methods for estrone quantification.
Table 1: Performance Characteristics of LC-MS/MS Methods for Estrone Analysis
| Internal Standard | Lower Limit of Quantitation (LLOQ) (pg/mL) | Precision (%CV) | Accuracy/Recovery (%) |
| This compound (or similar 13C-labeled) | 0.07 - 2[1][2] | Intra-assay: 1.7 - 7.8, Inter-assay: 1.5 - 5.5[1] | 95.5 - 103.2[3] |
| Estrone-d4 | 1[4] | Within-run CVs not explicitly stated, but method validated | Not explicitly stated |
| Estradiol-d5 (as IS for Estrone) | 3.5 | Intra-assay: <10, Inter-assay: <15 | 99.0 - 107.1 |
Note: Performance characteristics are method-dependent and can vary based on the sample matrix, instrumentation, and specific protocol.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis of estrone in human serum.
Protocol 1: Liquid-Liquid Extraction (LLE) with Estrone-13C3
This method is suitable for achieving very low detection limits.
-
Sample Pre-treatment: To 200 µL of serum, add the Estrone-13C3 internal standard solution.
-
Extraction: Perform liquid-liquid extraction with 3 mL of methyl tert-butyl ether (MTBE).
-
Evaporation: The organic layer is separated and evaporated to dryness under a stream of nitrogen at 37°C.
-
Reconstitution: The dried extract is reconstituted in 125 µL of 30% methanol for injection into the LC-MS/MS system.
Protocol 2: Supported Liquid Extraction (SLE) with Derivatization
This protocol offers a streamlined alternative to traditional LLE.
-
Sample Pre-treatment: A 250 µL serum sample is diluted with water after the addition of the internal standard.
-
Loading: The diluted sample is loaded onto a supported liquid extraction (SLE+) plate and allowed to absorb.
-
Elution: The analytes are eluted using methyl tert-butyl ether (MTBE).
-
Derivatization (Optional but common for increased sensitivity): The dried extract can be derivatized using an agent like dansyl chloride to improve ionization efficiency.
-
Reconstitution: The final extract is reconstituted in an appropriate solvent for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatography: Reversed-phase chromatography is typically employed using a C18 or similar column. A gradient elution with mobile phases consisting of water with a modifier (e.g., ammonium hydroxide or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is frequently used. Data is acquired in selected reaction monitoring (SRM) mode, monitoring for specific precursor and product ion transitions for both estrone and the isotopically labeled internal standard.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in sample preparation and analysis.
Caption: General Workflow for Estrone Analysis by LC-MS/MS.
Caption: Logical Relationship of a Robust Analytical Method.
Conclusion
The use of isotopically labeled internal standards, such as this compound, is a cornerstone of robust and reliable analytical methods for the quantification of estrone. While a variety of labeled standards can be employed successfully, the key to a robust method lies in a comprehensive validation that demonstrates high precision, accuracy, and stability under minor variations in experimental conditions. The data and protocols presented in this guide indicate that methods employing 13C-labeled estrone are capable of achieving the low detection limits and high reproducibility required for demanding research and clinical applications. The choice of a specific internal standard should be guided by the specific requirements of the assay, including the desired sensitivity and the potential for isobaric interferences.
References
- 1. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Estrone-13C2 from Various Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals utilizing isotopically labeled standards, the quality and purity of these reagents are paramount for generating accurate and reproducible data. This guide provides a comparative analysis of Estrone-13C2, a commonly used internal standard in mass spectrometry-based bioanalysis, from several prominent suppliers. The comparison is based on publicly available product specifications.
Data Presentation: Supplier Specifications for this compound
The following table summarizes the key product specifications for this compound as provided by different suppliers. It is important to note that this information is based on the suppliers' own data and not on a direct, independent comparative study.
| Supplier | Product/Catalog No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment |
| DC Chemicals | DC49816 | 82938-06-5 | C₁₆¹³C₂H₂₂O₂ | 272.35 | 98.0% | Not Specified |
| Cambridge Isotope Laboratories, Inc. (CIL) | CLM-673-PK | 82938-06-5 | ¹³C₂C₁₆H₂₂O₂ | 272.33 | ≥97% | 99% (3,4-¹³C₂) |
| Shanghai Nianxing Industrial Co., Ltd. | 403768 | 82938-06-5 | C₁₆¹³C₂H₂₂O₂ | 272.35 | 98.0% | Not Specified |
| Eurisotop (a subsidiary of CIL) | CLM-673-1.2 | Not Specified | ¹³C₂C₁₆H₂₂O₂ | 272.35 | ≥98% | 99% (3,4-¹³C₂) |
Note: Data is subject to change and users should always refer to the supplier's latest certificate of analysis for the most accurate information.
Experimental Protocols
Accurate determination of the chemical and isotopic purity of this compound is crucial for its use as an internal standard. High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is a powerful technique for this purpose.
Protocol for Determination of Chemical Purity and Isotopic Enrichment of this compound by LC-HRMS
1. Objective: To determine the chemical purity and verify the isotopic enrichment of this compound using LC-HRMS.
2. Materials and Reagents:
-
This compound sample from the supplier
-
Estrone certified reference material (CRM)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (for mobile phase modification)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
4. Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to concentrations suitable for LC-MS analysis (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Prepare a similar set of solutions for the unlabeled Estrone CRM.
5. LC-MS Analysis:
-
LC Method:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of estrone.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient should be developed to ensure the separation of this compound from any potential impurities. A typical gradient might start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (estrone can be detected in both, but negative mode is often more sensitive).
-
Mass Analyzer: Set to operate in full scan mode over a mass range that includes the molecular ions of unlabeled and labeled estrone (e.g., m/z 250-300).
-
Resolution: Set to a high resolution (e.g., >60,000) to enable accurate mass measurement and separation of isotopic peaks.
-
Data Acquisition: Acquire data for both the this compound sample and the unlabeled estrone standard.
-
6. Data Analysis:
-
Chemical Purity:
-
Extract the ion chromatogram for the [M-H]⁻ ion of this compound (expected m/z 271.1680).
-
Integrate the peak area of this compound and any impurity peaks.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total peak area of all components.
-
-
Isotopic Enrichment:
-
Examine the mass spectrum of the this compound peak.
-
Measure the relative intensities of the ion peaks corresponding to the different isotopic forms:
-
M+0 (unlabeled estrone, if present)
-
M+1 (containing one ¹³C)
-
M+2 (the desired Estrone-¹³C₂)
-
-
Correct the measured intensities for the natural abundance of ¹³C in the unlabeled estrone molecule.
-
Calculate the isotopic enrichment as the percentage of the corrected intensity of the M+2 peak relative to the sum of the corrected intensities of all isotopic forms.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quality control analysis of this compound.
Caption: Experimental workflow for the quality control analysis of this compound.
This guide provides a foundational comparison of this compound from different suppliers based on their provided data and outlines a standard methodology for its quality assessment. For critical applications, it is always recommended to perform an in-house validation of the material to ensure it meets the specific requirements of the assay.
Safety Operating Guide
Essential Safety and Logistics for Handling Estrone-13C2
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Estrone-13C2. Adherence to these procedures is mandatory to ensure personal safety and the integrity of experimental work. The chemical hazards of this compound are primarily determined by the parent molecule, estrone.[1] Estrone is a natural estrogenic hormone and should be handled as a hazardous substance, as it is suspected of causing cancer and may damage fertility or an unborn child.[2][3][4]
Personal Protective Equipment (PPE)
All personnel must wear the following PPE when handling this compound. This equipment should be donned before entering the designated handling area and removed before exiting.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving recommended) | To prevent skin contact with the compound.[1] Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact with the compound, especially when handling the powder form. |
| Respiratory Protection | NIOSH-approved respirator (if applicable) | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
Follow this workflow to minimize exposure and ensure safe handling of this compound.
Detailed Steps:
-
Hazard Assessment and Area Preparation:
-
Before beginning any work, review the Safety Data Sheet (SDS) for Estrone.
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure all necessary equipment, including an analytical balance, spatulas, and appropriate glassware, is clean and readily available.
-
Have a chemical spill kit accessible.
-
-
Don Appropriate PPE:
-
Put on all PPE as specified in the table above.
-
-
Weighing of this compound Powder:
-
All weighing and handling of the solid compound must be conducted within a chemical fume hood to minimize the risk of inhalation.
-
Handle the powder carefully to avoid creating dust.
-
-
Dissolution in Appropriate Solvent:
-
If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.
-
-
Perform Experimental Procedures:
-
Conduct all experimental manipulations within the chemical fume hood.
-
-
Decontaminate Work Surfaces:
-
Upon completion of the work, decontaminate all surfaces and equipment. A solution of sodium hypochlorite can be used for cleaning, followed by a thorough rinse.
-
-
Dispose of Waste:
-
Follow the disposal plan outlined in the next section.
-
-
Doff PPE:
-
Remove PPE in the correct order to avoid cross-contamination. Remove gloves last.
-
-
Wash Hands Thoroughly:
-
Wash hands with soap and water immediately after removing PPE.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed, and puncture-proof waste container. The label should include "Hazardous Chemical Waste" and the compound name. |
| Contaminated Labware (disposable) | Place all contaminated disposable items (e.g., pipette tips, weigh boats, gloves) in a designated, sealed hazardous waste bag or container. |
| Contaminated Labware (reusable) | Decontaminate thoroughly with a suitable solvent and/or cleaning solution (e.g., sodium hypochlorite solution) before washing. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, properly labeled, and compatible waste container. Do not mix with other waste streams. |
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures and to arrange for waste pickup.
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, and if trained to do so, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for disposal. For large spills, contact your institution's EHS office immediately. |
All incidents, no matter how minor, must be reported to the laboratory supervisor.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
